molecular formula C41H57ClN2O8 B1193354 N-(m-PEG4)-N'-(PEG2-acid)-Cy5

N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Cat. No.: B1193354
M. Wt: 741.3 g/mol
InChI Key: NAIZLFADVBMGHZ-UHFFFAOYSA-N
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Description

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emmission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

Properties

Molecular Formula

C41H57ClN2O8

Molecular Weight

741.3 g/mol

IUPAC Name

3-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid chloride

InChI

InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H

InChI Key

NAIZLFADVBMGHZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and tracking of biomolecules are paramount for elucidating complex biological processes. N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a versatile bifunctional molecule designed for such applications. This guide provides a comprehensive overview of its core properties, experimental protocols for its use, and its role in modern biochemical and cellular analysis.

Core Concepts

This compound is a fluorescent labeling reagent that incorporates three key functional components:

  • Cy5 (Cyanine5): A fluorescent dye that emits in the far-red region of the visible spectrum. This property is highly advantageous for biological imaging as it minimizes background autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.

  • PEG Linker: Two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG4 and PEG2) form a hydrophilic spacer arm. This PEG linker enhances the solubility of the molecule in aqueous buffers, a critical feature for biological experiments. Furthermore, the PEG spacer reduces steric hindrance and minimizes non-specific binding to other proteins or surfaces, ensuring that the fluorescent signal is localized to the intended target.

  • Carboxylic Acid: A terminal carboxylic acid group provides a reactive handle for covalent conjugation to primary amines on target biomolecules, such as proteins, peptides, or modified oligonucleotides.

The strategic combination of these elements makes this compound a powerful tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] It is also utilized as a linker in the synthesis of more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).[2]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its inherent physicochemical and spectroscopic characteristics. The following tables summarize the key quantitative data for this compound and its core fluorophore, Cy5.

PropertyValueReference(s)
Molecular Formula C₄₅H₆₅ClN₂O₁₀[1]
Molecular Weight 741.35 g/mol [3]
CAS Number 2107273-24-3[3]
Solubility Water, DMSO, DMF, DCM[4]
Storage Conditions -20°C, dry, sealed, protected from light.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValue (this compound)Value (Standard Cy5)Reference(s)
Excitation Maximum (λex) ~649 nm~649 nm[4][6][7]
Emission Maximum (λem) ~667 nm~670 nm[4][6][7]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[6][8]
Quantum Yield (Φ) Not specified, but generally lower than standard Cy5 due to PEGylation~0.2 - 0.28[6][7][8]
Recommended Laser Line 633 nm or 647 nm633 nm or 647 nm[9]

Table 2: Spectroscopic Properties

Experimental Protocols

Accurate and reproducible results when using this compound hinge on meticulous experimental technique. Below are detailed protocols for the conjugation of this molecule to a protein via its carboxylic acid group and for the subsequent characterization of the fluorescently labeled conjugate.

Protocol 1: Protein Labeling via Amide Bond Formation

This protocol describes the covalent attachment of this compound to primary amines (e.g., the side chain of lysine (B10760008) residues) on a target protein using a carbodiimide (B86325) crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 20 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

  • Prepare Protein Solution: Dissolve the protein to be labeled in the amine-free phosphate buffer at a concentration of 1-10 mg/mL.

  • Activate the Carboxylic Acid:

    • In a separate microcentrifuge tube, add the desired molar excess of this compound from the stock solution.

    • Add EDC and NHS to the dye solution in Activation Buffer. A 1.5-fold molar excess of EDC and NHS over the dye is recommended.

    • Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.[10]

  • Conjugation Reaction:

    • Add the activated dye mixture to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

Protocol 2: Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of the purified protein-dye conjugate.

Materials:

  • Purified protein-Cy5 conjugate

  • Spectroscopy-grade buffer (e.g., PBS)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Dilute the purified protein-Cy5 conjugate in the spectroscopy-grade buffer to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[6]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the known maximum (e.g., 649 nm).[6]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[6]

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the known maximum (e.g., 667 nm).[6]

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.[6]

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra. The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[6]

Visualizations

Logical Workflow for Bioconjugation and Application

The following diagram illustrates the general workflow from activating the this compound molecule to its application in fluorescence-based detection.

G cluster_activation Activation Phase cluster_conjugation Conjugation Phase cluster_purification Purification Phase cluster_application Application Phase A This compound C Activated Cy5-NHS Ester A->C Activation (15 min, RT) B EDC / NHS B->C E Protein-Cy5 Conjugate C->E Conjugation (2h RT or O/N 4°C) D Target Biomolecule (e.g., Protein with -NH2) D->E F Gel Filtration Chromatography E->F Purification G Purified Protein-Cy5 Conjugate F->G Separation H Fluorescence Microscopy G->H I Flow Cytometry G->I J In Vivo Imaging G->J

Caption: Workflow for labeling biomolecules with this compound.

Conceptual Diagram of the Labeled Protein

This diagram provides a simplified representation of the final conjugate, highlighting the key components.

G Protein Target Protein Linker PEG4-PEG2 Linker Protein->Linker -NH-CO- (Amide Bond) Dye Cy5 Fluorophore Linker->Dye

Caption: Structure of a protein labeled with this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This document synthesizes available data for the target molecule and its close analogs, outlines detailed experimental protocols for its characterization, and presents visualizations of key concepts and workflows.

Introduction

This compound is a near-infrared (NIR) fluorescent dye that belongs to the cyanine (B1664457) family. The molecule is functionalized with polyethylene (B3416737) glycol (PEG) chains, a modification designed to enhance its hydrophilicity and biocompatibility. The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, making it a valuable tool for a variety of applications in biological imaging and diagnostics. Understanding the solubility and stability of this probe is critical for its effective use in experimental design and for ensuring the reproducibility of results.

Solubility

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound and its close analogs. It is important to note that the quantitative data is for a related NHS ester derivative in an organic solvent and should be considered as a reference point.

CompoundSolvent(s)Solubility
N-(m-PEG4)-N'-(PEG4-acid)-Cy5Water, DMSO, DMF, DCMSoluble (qualitative)[2]
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5Methanol12.5 mg/mL (14.91 mM)[3]
This compoundAqueous MediaEnhanced solubility due to hydrophilic PEG spacer[1]
Experimental Protocol for Determining Aqueous Solubility

This protocol outlines a general method for the quantitative determination of the aqueous solubility of this compound.

Materials:

  • This compound solid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV-Vis spectrophotometer

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • Calibrated pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a 10 mM stock solution of the dye in DMSO.

    • Create a series of standard solutions by diluting the stock solution in PBS to concentrations ranging from 1 µM to 50 µM.

    • Measure the absorbance of each standard at the maximum absorption wavelength of Cy5 (approximately 649 nm) to generate a standard curve (Absorbance vs. Concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid dye to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

    • Vortex the tube vigorously for 2 minutes to facilitate dissolution.

    • Incubate the suspension at room temperature for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at 14,000 x g for 10 minutes to pellet the undissolved solid.

  • Measurement and Calculation:

    • Carefully collect the supernatant without disturbing the pellet.

    • Dilute the supernatant with PBS to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted supernatant at 649 nm.

    • Using the standard curve, determine the concentration of the dye in the diluted supernatant.

    • Calculate the solubility in the original supernatant by multiplying the concentration by the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock Prepare 10 mM stock in DMSO start->stock excess Add excess solid to PBS start->excess standards Create standard solutions in PBS stock->standards curve Generate standard curve via spectrophotometry standards->curve calculate Calculate concentration using standard curve curve->calculate vortex Vortex for 2 min excess->vortex incubate Incubate for 24h with agitation vortex->incubate centrifuge Centrifuge at 14,000 x g for 10 min incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute measure Measure absorbance at 649 nm dilute->measure measure->calculate solubility Determine solubility calculate->solubility end End solubility->end

Caption: A generalized experimental workflow for determining the aqueous solubility of this compound.

Stability

The stability of this compound is a critical parameter for its storage and use in time-sensitive experiments. The primary routes of degradation for cyanine dyes are photobleaching and chemical degradation.

General Stability Profile

The stability of the molecule is largely dictated by the Cy5 core. The PEG chains are generally stable and are not expected to significantly impact the chemical stability of the dye under typical experimental conditions.

Stability ParameterGeneral Observations for PEGylated Cy5 Dyes
Photostability The Cy5 core is susceptible to photobleaching through photooxidation, a process that can be accelerated by reactive oxygen species.[4][5] The use of antifade reagents is recommended for imaging applications.
Chemical Stability Generally stable in aqueous buffers within a pH range of 4-10. Prolonged exposure to extreme pH or high temperatures may lead to degradation. The terminal carboxylic acid is stable but can be activated for conjugation.
Storage Stability For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. Solutions in organic solvents like DMSO can be stored at -20°C for shorter periods.
Experimental Protocol for Assessing Photostability

This protocol provides a method to evaluate the photostability of this compound in solution.

Materials:

  • This compound solution in PBS (e.g., 10 µM)

  • Fluorometer or fluorescence microscope with a stable light source and detector

  • Quartz cuvette or microscope slide

  • Antifade reagent (optional, for comparison)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the dye in PBS at a concentration that gives a strong but not saturating fluorescence signal.

    • If comparing, prepare an identical sample containing an antifade reagent.

  • Initial Fluorescence Measurement:

    • Measure the initial fluorescence intensity (F₀) of the sample before prolonged exposure to excitation light.

  • Continuous Illumination:

    • Continuously illuminate the sample with the excitation light source (e.g., a 633 nm or 647 nm laser).

    • Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) over a period of time (e.g., 10-30 minutes).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point (Fₜ) to the initial intensity (F₀/F₀).

    • Plot the normalized fluorescence intensity versus time.

    • The rate of fluorescence decay is an indicator of the photostability. The half-life (t₁/₂) of the fluorescence can be determined from the plot.

Caption: A simplified diagram illustrating the key steps in the photobleaching of the Cy5 core, a process often mediated by reactive oxygen species.[4][5]

Conclusion

This compound is a valuable fluorescent probe with enhanced aqueous solubility due to its PEG linkers. While specific quantitative data on its solubility and stability are not extensively published, the information available for closely related compounds and the general properties of PEGylated Cy5 dyes provide a strong framework for its use. The primary stability concern is photobleaching of the Cy5 core, which can be mitigated with appropriate experimental design, including the use of antifade reagents. The provided experimental protocols offer a starting point for researchers to quantitatively assess the performance of this dye in their specific applications.

References

Technical Guide: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 - A Core Molecular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular characteristics of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a fluorescent dye conjugate with significant applications in bio-conjugation, molecular imaging, and drug delivery research. This document details the determination of its molecular weight, outlines relevant experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Molecular Structure and Weight Determination

This compound is an asymmetrically substituted cyanine (B1664457) 5 (Cy5) dye. The core structure of Cy5, a pentamethine cyanine dye, is functionalized with two different polyethylene (B3416737) glycol (PEG) chains attached to the nitrogen atoms of its indole (B1671886) rings. One nitrogen is substituted with a methoxy-terminated PEG4 (m-PEG4) linker, while the other is functionalized with a carboxylic acid-terminated PEG2 (PEG2-acid) linker. This bifunctional nature allows for enhanced aqueous solubility and provides a reactive handle for conjugation to biomolecules.

The final molecular weight is a summation of the molecular weights of its constituent parts: the Cy5 core, the m-PEG4 linker, and the PEG2-acid linker, adjusted for the atoms lost during their condensation, and including a counter-ion, typically chloride, to balance the positive charge on the cyanine core.

Data Presentation: Molecular Weight Breakdown

The following table summarizes the calculated molecular weights of the individual components and the final conjugate.

ComponentChemical FormulaMolecular Weight ( g/mol )
Cy5 Core (as cation)C27H31N2+383.55
m-PEG4 LinkerC9H19O4191.24
PEG2-acid LinkerC5H9O3117.12
This compound (Cation) C41H59N2O7+ 695.91
Chloride Counter-ionCl-35.45
This compound (Final Salt) C41H59ClN2O7 731.36

Experimental Protocols

Synthesis of Asymmetrically Substituted Cy5 Dyes

The synthesis of asymmetrically substituted cyanine dyes like this compound typically involves a multi-step process. A general approach is outlined below, which can be adapted based on specific starting materials and desired purity.

Objective: To synthesize an asymmetric pentamethine cyanine dye with distinct PEG linkers on each indole nitrogen.

Materials:

  • Appropriately functionalized indole precursors (one with an m-PEG4 linker and another with a protected PEG2-acid linker).

  • A pentamethine bridge-forming reagent (e.g., malonaldehyde bis(phenylimine) monohydrochloride).

  • Anhydrous solvents (e.g., pyridine (B92270), acetic anhydride).

  • Reagents for deprotection of the carboxylic acid group.

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Methodology:

  • Synthesis of Functionalized Indoleninium Salts:

    • Synthesize or procure two different indoleninium precursors. One will have the m-PEG4 chain and the other a protected version of the PEG2-acid chain (e.g., as an ester).

  • Condensation Reaction:

    • React one of the functionalized indoleninium salts with the pentamethine bridge-forming reagent in a suitable solvent system like pyridine and acetic anhydride. This forms an intermediate.

    • Purify the intermediate.

    • React the purified intermediate with the second, different functionalized indoleninium salt. This crucial step creates the asymmetric Cy5 core.

  • Deprotection:

    • If a protecting group was used for the carboxylic acid on the PEG2 linker, perform a deprotection step (e.g., hydrolysis) to yield the final this compound.

  • Purification:

    • Purify the final product using column chromatography or preparative HPLC to achieve high purity.

Molecular Weight Verification by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of polar molecules like PEGylated dyes.

Objective: To confirm the molecular weight of the synthesized this compound.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

  • Liquid chromatography system for sample introduction (optional but recommended for complex samples).

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent compatible with ESI-MS, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to aid ionization.

  • The final concentration should be in the low micromolar to nanomolar range.

Mass Spectrometry Analysis:

  • Ionization: Introduce the sample into the ESI source. The molecule will be ionized, typically forming a positively charged ion [M+H]+ or other adducts.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The high resolution of the instrument should allow for the confirmation of the elemental composition based on the accurate mass measurement.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

cluster_synthesis Synthesis Pathway Indole-mPEG4 Indoleninium with m-PEG4 Asymmetric_Condensation Asymmetric Condensation Indole-mPEG4->Asymmetric_Condensation Indole-PEG2-acid_protected Indoleninium with protected PEG2-acid Indole-PEG2-acid_protected->Asymmetric_Condensation Pentamethine_reagent Pentamethine Bridge Reagent Pentamethine_reagent->Asymmetric_Condensation Protected_Dye Protected this compound Asymmetric_Condensation->Protected_Dye Deprotection Deprotection Protected_Dye->Deprotection Final_Product This compound Deprotection->Final_Product cluster_mw_determination Molecular Weight Determination Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) MS_Analysis Electrospray Ionization Mass Spectrometry (ESI-MS) Sample_Prep->MS_Analysis Data_Acquisition Data Acquisition (m/z spectrum) MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Identify molecular ion peak) Data_Acquisition->Data_Analysis MW_Verification Molecular Weight Verification Data_Analysis->MW_Verification

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2107273-24-3

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a fluorescent, PEGylated linker primarily utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides experimental protocols for its application in bioconjugation, and illustrates its role in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Properties

This compound is a heterobifunctional molecule that integrates a Cy5 fluorophore with a polyethylene (B3416737) glycol (PEG) linker. The Cy5 component provides near-infrared (NIR) fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from tissues and cells. The PEG linker enhances the molecule's solubility in aqueous solutions and reduces non-specific binding. One terminus of the PEG linker is capped with a methoxy (B1213986) group (m-PEG4), while the other terminates in a carboxylic acid (PEG2-acid), enabling covalent attachment to amine-containing biomolecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related derivatives.

Property Value
CAS Number 2107273-24-3
Molecular Formula C41H57ClN2O8
Molecular Weight 741.35 g/mol
Purity Typically ≥97%
Storage -20°C, in a dry, dark environment

Table 1: Chemical and Physical Properties of this compound.

Spectroscopic Property Value
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (for a structurally similar compound)
Quantum Yield (Φ) ~0.2 (typical for Cy5 dyes)
Solubility Soluble in water, DMSO, and DMF

Table 2: Spectroscopic Properties of this compound.

Synthesis Overview

The synthesis of asymmetric cyanine (B1664457) dyes like this compound is a multi-step process. A modular approach is often employed where the functional groups are introduced in the final steps to avoid degradation. The general pathway involves the synthesis of two different heterocyclic precursors, one of which is quaternized. These precursors are then condensed with a polymethine bridge-forming reagent to create the asymmetric cyanine dye. For PEGylated versions, the PEG chains are typically introduced by reacting a precursor with the appropriate PEG derivative.

Experimental Protocols

The terminal carboxylic acid of this compound allows for its conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. This process requires the activation of the carboxylic acid, commonly achieved through the formation of an N-hydroxysuccinimide (NHS) ester.

Protocol for Protein Labeling via EDC/NHS Chemistry

This protocol outlines the steps for conjugating this compound to a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Gel filtration column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.

    • Adjust the pH of the protein solution to 7.2-7.5.

  • Activation of the Carboxylic Acid:

    • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • In a separate tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the dissolved Cy5-PEG-acid.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Labeling Reaction:

    • Add the activated Cy5-PEG-NHS ester solution to the protein solution.

    • The optimal molar ratio of the dye to the protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

Applications in Drug Development: PROTACs

This compound is frequently used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The fluorescent Cy5 tag on the linker allows for the visualization and tracking of the PROTAC molecule in cellular and in vivo studies.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for labeling a protein with this compound.

Protein_Labeling_Workflow start Start protein_prep Protein Preparation (Amine-free buffer, pH 7.2-7.5) start->protein_prep dye_prep Prepare Cy5-PEG-Acid Solution (Anhydrous DMSO/DMF) start->dye_prep labeling Labeling Reaction (Mix activated dye with protein) protein_prep->labeling activation Activate Carboxylic Acid (Add EDC and NHS) dye_prep->activation activation->labeling quenching Quench Reaction (Add Tris buffer) labeling->quenching purification Purification (Gel Filtration) quenching->purification characterization Characterization (Spectroscopy) purification->characterization end End characterization->end

Caption: Experimental workflow for protein labeling with this compound.

References

The Pivotal Role of the Carboxylic Acid Terminus in N-(m-PEG4)-N'-(PEG2-acid)-Cy5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a heterobifunctional fluorescent labeling reagent that features a Cy5 core, a widely used fluorophore in the far-red spectral region. The molecule is further functionalized with two distinct polyethylene (B3416737) glycol (PEG) linkers. One terminus is capped with a methoxy (B1213986) group (m-PEG4), rendering it inert. The other terminus, and the focus of this guide, is a carboxylic acid (PEG2-acid). This carboxylic acid is a key reactive handle for the covalent attachment of the dye to a variety of biomolecules, enabling a wide range of applications in research and drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The inclusion of PEG linkers enhances the hydrophilicity of the Cy5 dye, improving its solubility in aqueous media and minimizing non-specific binding.[1][2]

Core Function of the Carboxylic Acid

The terminal carboxylic acid on the PEG2 linker is the primary site for conjugation. By itself, the carboxylic acid is relatively unreactive towards common functional groups on biomolecules. However, it can be readily activated to form a more reactive intermediate that can then covalently bind to primary amines, which are abundantly present on proteins (N-terminus and lysine (B10760008) side chains).[3][4]

This activation is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[5][6] The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. This semi-stable NHS ester is then sufficiently reactive to form a stable amide bond with a primary amine on a target molecule.[7]

Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds. Data for the exact molecule can be limited; therefore, values for structurally similar molecules are provided for approximation.

PropertyValueReference(s)
Molecular Formula C41H57ClN2O8[8]
Molecular Weight 741.35 g/mol [1][8]
Excitation Maximum (λex) ~649 nm[3][9]
Emission Maximum (λem) ~667 nm[3]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (for a structurally similar compound)[3][10]
Quantum Yield (Φ) ~0.2 (typical for Cy5 dyes)[10][11]
Solubility Water, DMSO, DMF[3]

Experimental Protocols

Activation of the Carboxylic Acid and Conjugation to a Primary Amine

This protocol describes a general two-step method for activating the terminal carboxylic acid of this compound using EDC and sulfo-NHS, followed by conjugation to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 50 mM MES buffer, pH 6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer.[5]

  • Activation of the Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound solution with the EDC and sulfo-NHS solutions in Activation Buffer.

    • A typical starting molar ratio is 1:10:25 (Dye:EDC:sulfo-NHS).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

  • Conjugation to the Protein:

    • Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.[6]

    • Immediately add the protein solution to the activated dye solution. A typical starting molar ratio of dye to protein is 10:1.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).[13]

Visualizations

Experimental Workflow for Bioconjugation

experimental_workflow Experimental Workflow for Bioconjugation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification reagent_prep Prepare Stock Solutions (Dye, EDC, Sulfo-NHS) activation Activate Carboxylic Acid (Dye + EDC + Sulfo-NHS in MES buffer, pH 6.0) reagent_prep->activation ph_adjust Adjust pH to 7.2-7.5 (Add PBS) activation->ph_adjust conjugation Add Protein (Incubate 2h at RT or overnight at 4°C) ph_adjust->conjugation quenching Quench Reaction (Add Tris or Glycine) conjugation->quenching purification Purify Conjugate (Desalting Column) quenching->purification final_product Fluorescently Labeled Protein purification->final_product

Caption: Workflow for activating the carboxylic acid and conjugating to a protein.

Signaling Pathway: PROTAC Mechanism of Action

protac_mechanism PROTAC Mechanism of Action cluster_protac cluster_cellular protac PROTAC linker Linker (e.g., this compound derived) ternary_complex Ternary Complex (Target Protein-PROTAC-E3 Ligase) protac->ternary_complex Recruitment poi_ligand Target Protein Ligand poi_ligand->protac e3_ligand E3 Ligase Ligand e3_ligand->protac poi Target Protein (Undesired) poi->ternary_complex Binding e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binding proteasome Proteasome degradation Degradation proteasome->degradation ub Ubiquitin ub->ternary_complex ternary_complex->protac Recycling ub_poi Poly-ubiquitinated Target Protein ternary_complex->ub_poi Ubiquitination ub_poi->proteasome Recognition amino_acids Amino Acids degradation->amino_acids

Caption: The catalytic cycle of a PROTAC molecule inducing target protein degradation.

Conclusion

The carboxylic acid terminus of this compound is a critical functional group that enables its use as a versatile tool for fluorescently labeling biomolecules. Through well-established carbodiimide chemistry, this functional group provides a reliable anchor point for covalent attachment to primary amines. This reactivity is central to its application in advanced research areas, including the development of PROTACs, where precise conjugation is paramount for inducing the degradation of specific target proteins. The combination of a reactive carboxylic acid, a hydrophilic PEG spacer, and a bright, far-red fluorescent dye makes this molecule a valuable asset for researchers in molecular biology, drug discovery, and diagnostics.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of proteins with the fluorescent dye N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This near-infrared (NIR) dye, functionalized with polyethylene (B3416737) glycol (PEG) linkers, offers enhanced hydrophilicity and biocompatibility, making it an ideal choice for a variety of applications in research and drug development, including fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays.[1][2][3] The terminal carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines (e.g., lysine (B10760008) residues) on the surface of the target protein.[4][5] This protocol details the necessary steps from reagent preparation to the purification and characterization of the final labeled protein conjugate.

Core Spectroscopic Properties

The photophysical characteristics of the Cy5 core are central to its utility. The PEG linkers primarily improve solubility and reduce non-specific binding without significantly altering the spectral properties of the fluorophore.[3][6]

PropertyValue
Excitation Maximum (λex) ~649-651 nm[6][7]
Emission Maximum (λem) ~666-671 nm[6][8]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[7]
Quantum Yield (Φ) ~0.2[6]
Recommended Laser Line 633 nm or 647 nm[6]

Experimental Workflow Overview

The following diagram outlines the major steps involved in the protein labeling procedure.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis prep_protein Protein Preparation (Buffer Exchange) labeling Conjugation Reaction (Protein + Activated Dye) prep_protein->labeling prep_dye Dye Preparation (Activation to NHS Ester) prep_dye->labeling purify Removal of Free Dye (Spin Column/Dialysis) labeling->purify analyze Characterization (DOL Calculation) purify->analyze

Caption: Experimental workflow for protein labeling with Cy5.

Detailed Experimental Protocols

Materials and Reagents
  • Protein of Interest (POI): To be labeled.

  • This compound: Or its pre-activated NHS ester form.

  • Activation Reagents (if starting from acid):

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[4][9]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-9.0.[5][10] Crucially, this buffer must be free of primary amines (e.g., Tris or glycine). [10][11]

  • Purification System:

    • Spin columns (e.g., Sephadex G-25) suitable for the protein's molecular weight.[11][12]

    • Dialysis tubing with an appropriate molecular weight cutoff (MWCO).

  • Storage Buffer: Phosphate-buffered saline (PBS) or other buffer suitable for the protein.

  • Spectrophotometer: Capable of measuring absorbance at 280 nm and ~650 nm.

Reagent Preparation

a. Protein Solution Preparation:

  • The protein solution should have a concentration of 2-10 mg/mL for optimal labeling efficiency.[11][13] If the protein concentration is low, it should be concentrated using an appropriate spin concentrator.[13]

  • Crucially, the protein must be in an amine-free buffer. If the current buffer contains Tris, glycine, or other primary amines, a buffer exchange must be performed. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.[10][11]

  • The pH of the final protein solution should be adjusted to 8.3-8.5.[9][13] This is critical as the reaction between an NHS ester and a primary amine is highly pH-dependent.[9]

b. Dye Preparation (Activation and Solubilization):

  • If using the pre-activated NHS ester: Dissolve the N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[8][14]

  • If starting with the carboxylic acid form: The acid group must be converted to an NHS ester. This is an extra step that should be performed according to standard organic chemistry protocols for carbodiimide-mediated NHS ester formation. For most researchers, starting with the pre-activated NHS ester is recommended for convenience and reproducibility.

Protein Labeling Reaction

The following diagram illustrates the chemical reaction between the Cy5-NHS ester and a primary amine on the protein.

reagents Protein-NH2 Cy5-PEG-NHS plus + arrow pH 8.3-9.0 reagents->arrow products Protein-NH-CO-PEG-Cy5 NHS arrow->products

Caption: Amine-reactive labeling chemistry.

  • Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.[14] This ratio may need to be optimized for each specific protein to achieve the desired Degree of Labeling (DOL).[5]

  • Reaction Setup: While vortexing, add the calculated volume of the dissolved Cy5 NHS ester solution to the protein solution. Ensure the volume of DMSO or DMF added is less than 10% of the total reaction volume.[14]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8][11][14] Alternatively, the reaction can be carried out overnight at 4°C.

  • Stopping the Reaction (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM. However, this is often unnecessary as the subsequent purification step will remove unreacted dye.

Purification of the Labeled Protein

It is critical to remove all non-conjugated dye from the labeled protein to avoid high background and inaccurate results in downstream applications.[12]

a. Spin Column / Gel Filtration Chromatography:

This is a rapid method ideal for small sample volumes.[12]

  • Select a spin column with a resin that has an appropriate fractionation range for your protein.

  • Equilibrate the column by washing it multiple times with the desired storage buffer (e.g., PBS) according to the manufacturer's instructions.[10]

  • Carefully apply the labeling reaction mixture to the center of the resin bed.

  • Centrifuge the column as per the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).[12]

  • The eluate contains the purified, labeled protein, while the smaller, unconjugated dye molecules remain in the resin.[12]

b. Dialysis:

This method is suitable for larger sample volumes but is more time-consuming.

  • Transfer the reaction mixture to a dialysis cassette or tubing with a suitable MWCO (e.g., 10 kDa for a >30 kDa protein).

  • Dialyze against a large volume of storage buffer (e.g., PBS) at 4°C.

  • Perform at least three buffer changes over 24-48 hours to ensure complete removal of the free dye.

Characterization of the Conjugate

After purification, it is essential to determine the concentration of the labeled protein and the Degree of Labeling (DOL). An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[12]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy5, ~650 nm (A650).

  • Calculate Protein Concentration and DOL:

    • Correction Factor (CF) for Cy5 at 280 nm: The Cy5 dye absorbs light at 280 nm. A typical correction factor (CF = A280 of dye / A650 of dye) for Cy5 is approximately 0.05.[8]

    • Protein Concentration (M): Protein Conc. (M) = [A280 - (A650 × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Degree of Labeling (DOL): DOL = A650 / (ε_Cy5 × Protein Conc. (M)) where ε_Cy5 is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Labeling 1. Presence of primary amines (Tris, glycine) in the protein buffer.[13]2. Incorrect pH of the reaction buffer (must be 8.3-9.0).[13]3. Hydrolyzed/inactive NHS ester dye.4. Low protein concentration.[13]1. Perform thorough buffer exchange into an amine-free buffer.[13]2. Verify the pH of the protein solution before adding the dye.3. Prepare fresh dye solution immediately before use.4. Concentrate the protein to at least 2 mg/mL.[13]
Over-labeling (High DOL > 8) 1. Molar ratio of dye to protein is too high.2. Protein precipitation or aggregation.1. Reduce the molar excess of the dye in the labeling reaction. Aim for a lower DOL of 2-4.[12]2. High DOL can cause aggregation; reduce the dye-to-protein ratio.
Fluorescence Quenching Over-labeling causing self-quenching of dye molecules.[12]Calculate the DOL. If it is very high, reduce the dye-to-protein ratio in the labeling step.
Free Dye After Purification 1. Inefficient purification method.2. Overloading the spin column.[12]3. Insufficient dialysis time or buffer changes.[12]1. Ensure the spin column resin is appropriate for the protein size.[12]2. Do not exceed the recommended sample volume for the column.3. Increase dialysis time and the number of buffer changes.

Storage of Labeled Protein

Store the purified protein-dye conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[11] Protect the solution from light to prevent photobleaching of the Cy5 dye.[11] Avoid repeated freeze-thaw cycles.[11]

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a far-red fluorescent dye engineered for robust performance in biological applications, including flow cytometry. The core of the molecule is the cyanine (B1664457) 5 (Cy5) fluorophore, which boasts a high extinction coefficient and an emission maximum in the far-red spectral region (~667 nm). This is particularly advantageous for flow cytometry as it minimizes interference from cellular autofluorescence, which is most prominent in the lower wavelength regions of the visible spectrum.

The incorporation of polyethylene (B3416737) glycol (PEG) linkers enhances the hydrophilicity and biocompatibility of the dye. This improved water solubility reduces the likelihood of aggregation, a common issue with cyanine dyes that can lead to quenching of the fluorescent signal. Furthermore, the PEG spacer minimizes non-specific binding to cells and other proteins, thereby improving the signal-to-noise ratio in staining experiments. The terminal carboxylic acid group allows for covalent conjugation to primary amines on antibodies or other proteins via a stable amide bond, typically achieved through carbodiimide (B86325) chemistry (EDC/NHS).

These characteristics make this compound an excellent choice for developing custom-conjugated reagents for multi-color flow cytometry, enabling the sensitive detection of both high and low abundance cellular targets.

Product Information and Spectral Properties

The key characteristics of this compound are summarized in the table below. These properties are essential for designing flow cytometry experiments, including selecting appropriate laser lines and emission filters.

PropertyValueReference
Chemical Formula C41H57ClN2O8[1]
Molecular Weight 741.36 g/mol [1]
CAS Number 2107273-24-3[1]
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~667 nm[1]
Recommended Laser Line 633 nm (HeNe) or 647 nm (Krypton-ion)[2]
Solubility Water, DMSO, DMF[3][4]
Reactive Group Carboxylic Acid (-COOH)[1]

Applications in Flow Cytometry

Antibodies conjugated with this compound are well-suited for a variety of flow cytometry applications due to the far-red emission of the Cy5 dye.

  • Immunophenotyping: The high brightness and low spectral overlap with common fluorophores (like FITC and PE) make Cy5 conjugates ideal for inclusion in multi-color panels for detailed characterization of immune cell subsets. For instance, a custom Cy5-conjugated antibody could be used to identify a specific cell surface marker on T-cells, B-cells, or monocytes.

  • Rare Cell Detection: The high signal-to-noise ratio achievable with this dye is beneficial for the detection of rare cell populations, such as hematopoietic stem cells or circulating tumor cells.

  • Signaling Pathway Analysis (Phospho-flow): By conjugating the dye to an antibody specific for a phosphorylated protein, researchers can investigate intracellular signaling cascades in response to various stimuli. The use of a far-red dye allows for the combination with other fluorescent reporters to simultaneously analyze multiple signaling events or cell populations.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the carboxylic acid-containing dye to primary amines on an antibody using a two-step carbodiimide reaction with EDC and Sulfo-NHS.

Materials:

  • This compound

  • Antibody (purified, in an amine-free buffer like PBS, at 1-5 mg/mL)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1x PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dye Preparation: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. The concentration should be at least 1 mg/mL.

  • Activation of the Dye: a. In a microcentrifuge tube, add the desired amount of the dissolved dye. A 10-20 fold molar excess of dye to antibody is a good starting point for optimization. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS relative to the amount of dye. c. Add Activation Buffer to the tube to dissolve the EDC and Sulfo-NHS. d. Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation to the Antibody: a. Add the activated dye solution to the antibody solution. b. Adjust the pH of the reaction mixture to 7.2-7.4 with PBS if necessary. c. Incubate for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: Separate the labeled antibody from the unreacted dye and other small molecules using a desalting column equilibrated with PBS. Collect the fractions containing the colored, labeled antibody.

  • Characterization of the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye). The DOL can be calculated using the following formula:

    DOL = (A_max of conjugate × ε_protein) / [(A_280 of conjugate - (A_max of conjugate × CF_280)) × ε_dye]

    Where:

    • A_max is the absorbance at ~649 nm

    • A_280 is the absorbance at 280 nm

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • ε_dye is the molar extinction coefficient of the dye at its A_max (e.g., ~170,000 M⁻¹cm⁻¹ for a similar PEGylated Cy5)

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5)

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and a preservative like sodium azide.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Storage Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Activated Dye Ab->Mix Dye This compound in DMSO/DMF EDC_NHS Add EDC and Sulfo-NHS in Activation Buffer Dye->EDC_NHS Activated_Dye Activated Dye-NHS Ester EDC_NHS->Activated_Dye Activated_Dye->Mix Incubate Incubate 2h RT or O/N 4°C Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Desalting Column Quench->Purify Characterize Determine DOL Purify->Characterize Store Store at 4°C Characterize->Store G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_acquisition Data Acquisition Prep_Cells Prepare Single-Cell Suspension (1x10^7/mL) Fc_Block Fc Block (Optional) Prep_Cells->Fc_Block Add_Ab Add Cy5-Conjugated Ab Fc_Block->Add_Ab Incubate Incubate 20-30 min at 4°C Add_Ab->Incubate Wash1 Add Staining Buffer & Centrifuge Incubate->Wash1 Wash2 Repeat Wash Wash1->Wash2 Resuspend Resuspend in Buffer Wash2->Resuspend Add_Viability Add Viability Dye (Optional) Resuspend->Add_Viability Analyze Analyze on Flow Cytometer Add_Viability->Analyze G cluster_stimulus Cellular Stimulus cluster_pathway Signaling Cascade cluster_detection Flow Cytometry Detection Stimulus Ligand / Drug Receptor Cell Surface Receptor Stimulus->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Phosphorylated) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Fix_Perm Fix & Permeabilize Cells Kinase2->Fix_Perm pAb_Cy5 Stain with anti-pKinaseB-Cy5 Fix_Perm->pAb_Cy5 Analysis Analyze Phosphorylation Level pAb_Cy5->Analysis

References

In Vivo Imaging with N-(m-PEG4)-N'-(PEG2-acid)-Cy5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a near-infrared (NIR) fluorescent dye designed for in vivo imaging applications. The core structure is based on Cyanine (B1664457) 5 (Cy5), a fluorophore that emits in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from tissues.[1][2][3] This specific derivative is functionalized with two polyethylene (B3416737) glycol (PEG) chains of different lengths and a terminal carboxylic acid group. This strategic design imparts several beneficial properties for in vivo studies.

The PEGylation of the Cy5 core enhances its hydrophilicity and biocompatibility, which improves solubility in aqueous solutions and reduces non-specific binding to biomolecules.[1][4][5] The presence of PEG linkers can also extend the systemic circulation time of the imaging agent by reducing renal clearance.[4] The terminal carboxylic acid enables the covalent conjugation of the dye to primary amines on target molecules such as proteins, antibodies, or peptides, facilitating the creation of targeted fluorescent probes.[6][7][8] These characteristics make this compound a valuable tool for a range of in vivo applications, including tumor imaging, biodistribution studies, and tracking of therapeutic agents.[2]

Core Spectroscopic Properties

The photophysical properties of this compound are primarily determined by the Cy5 core. The following table summarizes the key spectroscopic characteristics for structurally similar PEGylated Cy5 dyes, which can be used as a close approximation.

PropertyValueReference
Excitation Maximum (λex)~649 nm[1][7]
Emission Maximum (λem)~667 nm[1][7]
Molar Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹[1][7]
Quantum Yield (Φ)~0.2 (for parent Cy5)[1]
Recommended Laser Line633 nm or 647 nm[5]
SolubilityWater, DMSO, DMF[7]

Note: The extinction coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation. The quantum yield is a typical value for Cy5 dyes.[1]

Applications

The unique properties of this compound make it suitable for a variety of in vivo imaging applications:

  • Tumor Imaging and Cancer Research : When conjugated to tumor-targeting ligands such as antibodies or peptides, this dye can be used to non-invasively visualize and monitor tumor growth, metastasis, and response to therapy.[2]

  • Biodistribution Studies : Tracking the accumulation and clearance of drugs, nanoparticles, or other biological molecules in different organs and tissues over time is a critical aspect of preclinical research.[2]

  • Neuroscience Research : Specially designed PEGylated Cy5 derivatives have shown the ability to cross the blood-brain barrier, enabling non-invasive in vivo brain imaging to study mitochondrial dynamics and other neurological processes.[9][10]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating the carboxylic acid group of the dye to primary amines on a protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M MES buffer, pH 6.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Solution: Prepare a stock solution of this compound in DMSO.

  • Activation of the Dye:

    • Add a 1.5-fold molar excess of NHS and EDC to the dye solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 is common.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 100 mM to stop the reaction. Incubate for 15 minutes.

  • Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a purification column.

  • Characterization of the Conjugate: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye)[11]

    • Where A_max is the absorbance at the excitation maximum of the dye, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its λ_max, and CF_280 is a correction factor for the dye's absorbance at 280 nm.

G Protein Labeling Workflow protein Protein Solution (Amine-free buffer) conjugation Conjugation Reaction (2 hours, RT) protein->conjugation dye This compound (in DMSO) activation Activate Dye with EDC and NHS dye->activation activation->conjugation quenching Quench Reaction (Tris-HCl) conjugation->quenching purification Purification (e.g., G-25 column) quenching->purification characterization Characterization (DOL) (Spectrophotometry) purification->characterization final_product Labeled Protein Conjugate characterization->final_product

Caption: Workflow for labeling proteins with this compound.

Protocol 2: In Vivo Fluorescence Imaging

This protocol provides a general guideline for performing in vivo imaging in a mouse model.

Materials:

  • Cy5-labeled probe (from Protocol 1)

  • Tumor-bearing or healthy mice

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).[11]

    • Place the mouse in the imaging chamber of the in vivo imaging system.

    • Maintain body temperature using a heated stage.

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe.

  • Probe Administration:

    • Administer the Cy5-labeled probe to the mouse via an appropriate route (e.g., intravenous injection). The dose will depend on the specific probe and application and should be optimized.

  • In Vivo Imaging:

    • Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h).[2]

    • Use appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[2]

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs.[11]

    • Quantify the fluorescence intensity within each ROI, typically expressed as average radiant efficiency or total radiant efficiency.[11]

G In Vivo Imaging Workflow animal_prep Animal Preparation (Anesthesia) baseline Baseline Imaging animal_prep->baseline probe_admin Probe Administration (e.g., IV injection) baseline->probe_admin imaging In Vivo Imaging (Multiple time points) probe_admin->imaging analysis Image Analysis (ROI Quantification) imaging->analysis results Biodistribution Data analysis->results

Caption: General workflow for in vivo fluorescence imaging.

Protocol 3: Ex Vivo Organ Analysis

This protocol details the steps for assessing the distribution of the Cy5-labeled probe in various organs after the final in vivo imaging time point.

Materials:

  • In vivo imaged mice

  • Surgical tools for dissection

  • PBS for rinsing organs

  • In vivo imaging system

  • Petri dishes or black surface for organ imaging

Procedure:

  • Euthanasia and Tissue Harvesting:

    • At the final time point, euthanize the mouse.[2]

    • Perfuse the animal with saline to remove blood from the organs.[2]

    • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).[2]

  • Ex Vivo Imaging:

    • Arrange the dissected organs on a non-fluorescent surface in a petri dish.

    • Image the organs using the in vivo imaging system with the same settings used for the in vivo scans.

  • Image Analysis:

    • Draw ROIs around each organ and quantify the fluorescence intensity.

    • This data will provide a quantitative measure of the probe's biodistribution.

G Ex Vivo Analysis Workflow euthanasia Euthanasia and Tissue Perfusion dissection Organ Dissection euthanasia->dissection imaging Ex Vivo Organ Imaging dissection->imaging analysis Image Analysis (ROI Quantification) imaging->analysis biodistribution Quantitative Biodistribution analysis->biodistribution

Caption: Workflow for ex vivo organ analysis.

Conclusion

This compound is a versatile fluorescent probe for in vivo imaging. Its NIR emission properties allow for sensitive detection with low background interference.[11] The inclusion of PEG chains enhances its biocompatibility and solubility, while the terminal carboxylic acid allows for straightforward conjugation to a wide range of biomolecules. The protocols provided herein offer a comprehensive guide for researchers to successfully label their molecules of interest, perform in vivo and ex vivo imaging, and quantify the resulting data. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible results in preclinical research and drug development.

References

Application Notes and Protocols: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The incorporation of a fluorescent dye, such as Cyanine5 (Cy5), into the PROTAC linker enables the direct visualization and quantification of PROTAC distribution, target engagement, and degradation kinetics in real-time.

This document provides detailed application notes and protocols for the synthesis and evaluation of a fluorescent PROTAC utilizing a PEG-based linker with a Cy5 dye. While specific data for a PROTAC constructed with the exact linker "N-(m-PEG4)-N'-(PEG2-acid)-Cy5" is not publicly available, we will use a well-characterized fluorescent PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4 as a representative example. BRD4 is a key regulator of oncogene transcription, making it a prime target in cancer therapy. The protocols and principles outlined herein are broadly applicable to the synthesis and evaluation of other fluorescently labeled PROTACs.

Application: A Fluorescent BRD4-Targeting PROTAC for Cancer Research

The example fluorescent PROTAC utilizes the well-established BRD4 inhibitor, (+)-JQ1, as the warhead to engage the BRD4 protein. This is connected via a PEG linker, functionalized with a Cy5 fluorescent tag, to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand). The resulting fluorescent PROTAC allows for the investigation of BRD4 degradation in cancer cell lines, providing valuable insights into the drug's mechanism of action and efficacy.

Signaling Pathway Targeted by BRD4 PROTACs

BRD4 is a critical component of the BET family of proteins that act as epigenetic readers, recognizing acetylated lysine (B10760008) residues on histones and transcription factors.[1][2][3] This recognition is crucial for the recruitment of the transcriptional machinery, including RNA polymerase II, to the promoters and enhancers of target genes.[2] In many cancers, BRD4 is overexpressed or hyperactivated, leading to the upregulation of oncogenes such as c-MYC and BCL2, which drive cell proliferation and survival.[1][4] By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[4]

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_protac PROTAC Intervention Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates Oncogenes Oncogenes (c-MYC, BCL2) RNA_Pol_II->Oncogenes transcribes Transcription Transcription & Translation Oncogenes->Transcription Oncoproteins Oncoproteins Transcription->Oncoproteins Cell_Proliferation Cell Proliferation & Survival Oncoproteins->Cell_Proliferation PROTAC Fluorescent BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E3_Ligase->Degradation Proteasome Proteasome Degradation->Cell_Proliferation inhibits

Caption: BET Bromodomain Signaling Pathway and PROTAC Intervention.

Quantitative Data Summary

The efficacy of PROTACs is typically assessed by their half-maximal degradation concentration (DC50), the maximum degradation achieved (Dmax), and their anti-proliferative effects (IC50). The following table summarizes representative data for a JQ1-based BRD4 PROTAC.

PROTACCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference
B24 MV4-110.75>950.4[4]
dBET6 MDA-MB-231~10>90~20[5]
ARV-771 22Rv11>954.7[6]
MZ1 HeLa~100>90~500[7]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent JQ1-based BRD4 PROTAC

This protocol describes a general two-step synthesis for a fluorescent BRD4 PROTAC, starting from a JQ1 derivative, the fluorescent PEG linker, and an E3 ligase ligand.

PROTAC_Synthesis_Workflow JQ1_acid JQ1-COOH Step1 Amide Coupling 1 (HATU, DIPEA, DMF) JQ1_acid->Step1 Linker H2N-PEG-Cy5-PEG-COOH (e.g., this compound) Linker->Step1 Pomalidomide_NH2 Pomalidomide-NH2 Step2 Amide Coupling 2 (HATU, DIPEA, DMF) Pomalidomide_NH2->Step2 Intermediate JQ1-PEG-Cy5-PEG-COOH Intermediate->Step2 Final_PROTAC Fluorescent BRD4 PROTAC (JQ1-PEG-Cy5-PEG-Pomalidomide) Step1->Intermediate Step2->Final_PROTAC

Caption: Workflow for the Synthesis of a Fluorescent BRD4 PROTAC.

Materials:

  • (+)-JQ1-carboxylic acid

  • This compound or a similar amine- and acid-functionalized fluorescent PEG linker

  • Pomalidomide-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Coupling of JQ1-acid to the Fluorescent Linker

    • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and the amine-functionalized end of the fluorescent PEG linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the intermediate product (JQ1-linker-acid) by preparative HPLC.

  • Step 2: Coupling of the Intermediate to the E3 Ligase Ligand

    • Dissolve the purified JQ1-linker-acid intermediate (1.0 eq) and pomalidomide-amine (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final fluorescent PROTAC by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol allows for the visualization and semi-quantification of BRD4 protein levels following treatment with the fluorescent PROTAC.[6]

Materials:

  • Cancer cell line (e.g., MV4-11, MDA-MB-231)

  • Fluorescent BRD4 PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-response of the fluorescent PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of PROTAC-induced BRD4 degradation on cell proliferation.[6]

Materials:

  • Cancer cell line

  • Fluorescent BRD4 PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled multi-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled multi-well plate.

    • Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • Luminescence Measurement:

    • Equilibrate the plate and its contents to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the PROTAC concentration.

    • Calculate the IC50 value using a suitable curve-fitting software.

Protocol 4: Fluorescence Polarization (FP) Assay for Target Engagement

This assay measures the binding of the fluorescent PROTAC to its target protein, BRD4.[8][9] The principle is that the small, rapidly tumbling fluorescent PROTAC will have a low FP value, which increases upon binding to the larger, slower-tumbling BRD4 protein.

FP_Assay_Workflow cluster_unbound Unbound State cluster_bound Bound State PROTAC_unbound Fluorescent PROTAC (Fast Tumbling) Low_FP Low Fluorescence Polarization PROTAC_unbound->Low_FP Binding Binding PROTAC_bound Fluorescent PROTAC Complex PROTAC-BRD4 Complex (Slow Tumbling) PROTAC_bound->Complex BRD4 BRD4 Protein BRD4->Complex High_FP High Fluorescence Polarization Complex->High_FP

Caption: Principle of the Fluorescence Polarization Assay.

Materials:

  • Fluorescent BRD4 PROTAC

  • Recombinant BRD4 protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent PROTAC in DMSO.

    • Prepare a serial dilution of the recombinant BRD4 protein in the assay buffer.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescent PROTAC to each well.

    • Add the serially diluted BRD4 protein to the wells.

    • Include control wells with only the fluorescent PROTAC (for minimum FP) and buffer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for Cy5.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of BRD4.

    • Determine the binding affinity (Kd) by fitting the data to a suitable binding isotherm using non-linear regression.

Conclusion

The use of fluorescently labeled PROTACs, such as those incorporating a Cy5 dye, provides a powerful tool for the real-time investigation of targeted protein degradation. The protocols and data presented here for a representative fluorescent BRD4-targeting PROTAC serve as a comprehensive guide for researchers developing and evaluating novel PROTAC-based therapeutics. By enabling the direct visualization and quantification of PROTAC activity, these fluorescent probes will continue to accelerate the discovery and optimization of this promising new class of drugs.

References

Application Notes and Protocols for Amine-Reactive Labeling with N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a fluorescent dye designed for the covalent labeling of biomolecules. This derivative of the popular Cy5 dye features a terminal carboxylic acid group and polyethylene (B3416737) glycol (PEG) spacers. The Cy5 core provides intense fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules. The hydrophilic PEG linkers enhance water solubility, minimize aggregation, and reduce non-specific binding, making it an ideal tool for sensitive applications in complex biological systems.[1][2][3][4] The terminal carboxylic acid allows for its covalent attachment to primary amines on target molecules, such as proteins and amine-modified oligonucleotides, through the formation of a stable amide bond.[4][5] This is typically achieved by activating the carboxylic acid with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester.[6]

Applications

The properties of this compound make it suitable for a wide range of applications in biological research and drug development, including:

  • Fluorescence Microscopy: Labeling antibodies and other probes for immunofluorescence staining of cells and tissues.

  • Flow Cytometry: Conjugating to antibodies for cell surface marker analysis.

  • In Vivo Imaging: The far-red fluorescence and biocompatibility of the PEG linker are beneficial for tracking biomolecules in living organisms.[4]

  • Protein and Nucleic Acid Labeling: Covalently attaching a fluorescent tag for detection and quantification in various assays.

Quantitative Data

The photophysical properties of this compound are primarily determined by the Cy5 core. The inclusion of PEG linkers can subtly influence these characteristics. Below is a summary of the key spectroscopic properties for this dye and the parent Cy5 for comparison.

Spectroscopic PropertyThis compound / Similar DerivativesStandard Cy5
Excitation Maximum (λex) 649 nm[1][2][5]~649 - 651 nm[1]
Emission Maximum (λem) 667 nm[1][2][5]~666 - 671 nm[1]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (for a similar PEGylated Cy5)[2]250,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) Not specified; a similar PEGylated Cy5 derivative has a reported Φ of ~0.07.[3]~0.2[2][3]
Recommended Laser Line 633 nm or 647 nm[1]633 nm or 647 nm[1]
Molecular Weight 741.36 g/mol [5]Varies by derivative
Solubility Enhanced aqueous solubility due to the hydrophilic PEG linker.[1][2][3][4] Soluble in water, DMSO, and DMF.[1]Soluble in organic solvents like DMSO and DMF; water solubility can be limited.[3]

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the formation of an amine-reactive N-hydroxysuccinimide (NHS) ester from the carboxylic acid-containing dye. This activated form can then be used to label primary amines on proteins or other biomolecules.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Microcentrifuge tubes

Procedure:

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Prepare Activation Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in the Reaction Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the dissolved dye with a 1.5-fold molar excess of both EDC and NHS.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Use Immediately: The resulting NHS-activated dye is not stable for long-term storage and should be used immediately for labeling proteins or other amine-containing molecules.

Protocol 2: Labeling of Antibodies with Activated this compound

This protocol details the conjugation of the activated Cy5 dye to primary amines (e.g., on lysine (B10760008) residues) of an antibody.

Materials:

  • Activated this compound (from Protocol 1)

  • Antibody to be labeled (at 2-10 mg/mL)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate, pH 8.3-8.5.[7][8] Note: Do not use buffers containing primary amines like Tris or glycine.[9][10]

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Purification Column: Gel filtration column (e.g., Sephadex G-25)[2]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines, exchange it into the Conjugation Buffer using dialysis or a desalting column.

  • Prepare Antibody: Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.[8][11]

  • Conjugation Reaction:

    • While gently stirring the antibody solution, slowly add a 5- to 20-fold molar excess of the activated dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[2][12]

  • Quench Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 1 hour at room temperature.[12]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[2]

    • Collect the fractions. The first colored peak to elute will be the labeled antibody, while the second, slower-moving peak will be the free dye.[10]

  • Characterization (Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye) and applying the Beer-Lambert law.[2]

  • Storage: Store the labeled antibody at 2-8°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

experimental_workflow cluster_activation Dye Activation cluster_conjugation Antibody Conjugation cluster_purification Purification & Analysis dye This compound activated_dye Activated Cy5-NHS Ester dye->activated_dye 15-30 min, RT reagents EDC + NHS in Reaction Buffer (pH 6.0) reagents->activated_dye conjugation Conjugation Reaction activated_dye->conjugation antibody Antibody in Conjugation Buffer (pH 8.3) antibody->conjugation quench Quenching (e.g., Tris or Hydroxylamine) conjugation->quench 1-2 hr, RT purify Gel Filtration (e.g., Sephadex G-25) quench->purify analysis Determine Degree of Labeling (Spectrophotometry) purify->analysis final_product Purified Labeled Antibody analysis->final_product

Caption: Workflow for labeling antibodies with this compound.

signaling_pathway cluster_cell Immunofluorescence Staining cluster_membrane Cell Membrane cluster_detection Detection ab Primary Antibody antigen Target Antigen on Cell Surface ab->antigen Binding cy5_ab Cy5-Labeled Secondary Antibody cy5_ab->ab Binding emission Far-Red Emission (~667 nm) cy5_ab->emission Fluorescence laser Excitation Laser (e.g., 633 nm) laser->cy5_ab Excitation detector Detector (e.g., PMT, Camera) emission->detector

Caption: Detection of a cell surface antigen using a Cy5-labeled antibody.

References

Application Notes and Protocols for Conjugating N-(m-PEG4)-N'-(PEG2-acid)-Cy5 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling a wide array of applications from in vitro diagnostics to in vivo imaging. This document provides a detailed guide for the conjugation of the novel fluorophore N-(m-PEG4)-N'-(PEG2-acid)-Cy5 to antibodies. This specific dye combines the excellent spectral properties of Cy5 with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility and stability of the resulting conjugate.[1][2]

The protocol herein details a two-stage process. First, the terminal carboxylic acid of the PEG2 linker is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester.[1][3][4] This activated dye is then reacted with primary amines (primarily on lysine (B10760008) residues) on the antibody to form a stable amide bond.[5][6] Subsequent sections provide comprehensive protocols for the conjugation reaction, purification of the conjugate, and characterization of the final product, including the determination of the Degree of Labeling (DOL).

Key Advantages of this compound

The unique structure of this dye-linker construct offers several advantages:

  • Enhanced Hydrophilicity: The PEG linker significantly increases the water solubility of the Cy5 dye, which can be beneficial when working with hydrophobic payloads and can help prevent aggregation of the antibody conjugate.[7][8][9]

  • Reduced Steric Hindrance: The flexible PEG spacer can minimize the potential for the dye to interfere with the antigen-binding site of the antibody.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can prolong the circulation half-life of the antibody conjugate.[8][9]

  • Far-Red Fluorescence: Cy5 is a bright and photostable fluorophore with excitation and emission maxima in the far-red spectrum (approx. 650 nm and 670 nm, respectively), which minimizes autofluorescence from biological samples.[10][11]

Data Presentation

Table 1: Recommended Reaction Conditions and Expected Outcomes
ParameterRecommended ValueRationale & Remarks
Antibody Concentration 2-10 mg/mLHigher concentrations improve labeling efficiency.[5]
Molar Ratio (Dye:Antibody) 5:1 to 20:1This ratio should be optimized to achieve the desired DOL.
Reaction pH (Conjugation) 8.0 - 8.5Facilitates the reaction between the NHS ester and primary amines.[5]
Reaction Time 1-2 hours at Room TemperatureLonger incubation times generally do not improve efficiency.
Purification Method Size-Exclusion ChromatographyEffectively separates the conjugated antibody from free dye.[][13]
Expected Degree of Labeling (DOL) 2 - 10Optimal for most applications to avoid fluorescence quenching.[14]
Expected Antibody Recovery > 80%Recovery can be affected by the specific antibody and purification column.
Aggregate Formation < 5%PEGylation helps to minimize aggregation.[7]
Table 2: Characterization Parameters for this compound
ParameterValueReference
Excitation Maximum (λ_max_) ~650 nm[15]
Emission Maximum (λ_em_) ~670 nm[15]
Molar Extinction Coefficient of Cy5 (at ~650 nm) 250,000 M⁻¹cm⁻¹[15]
Correction Factor (A₂₈₀ of Cy5 / A_max_ of Cy5) ~0.04[15]

Experimental Protocols

Part 1: Activation of this compound with EDC/NHS

This protocol describes the conversion of the terminal carboxylic acid on the dye to a more reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Prepare Activation Reagents: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer at a concentration of 10 mg/mL each.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the dye solution with 100 µL of the EDC solution and 100 µL of the NHS solution.

    • Vortex briefly to mix.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

Part 2: Conjugation of Activated Dye to Antibody

Materials:

  • Activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 (from Part 1)

  • Purified antibody (in a buffer free of primary amines, e.g., PBS)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.

  • Conjugation Reaction:

    • Calculate the required volume of the activated dye solution to achieve the desired molar excess (start with a 10:1 molar ratio of dye to antibody).

    • Slowly add the activated dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature with continuous gentle mixing, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

Part 3: Purification of the Antibody-Cy5 Conjugate

Purification is essential to remove unconjugated dye. Size-exclusion chromatography (SEC) is the recommended method.[][13]

Materials:

  • Crude conjugation reaction mixture

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.

  • Sample Loading: Carefully load the entire volume of the crude conjugation reaction onto the top of the column.

  • Elution:

    • Begin eluting with PBS.

    • The first colored band to elute will be the antibody-Cy5 conjugate. The smaller, unconjugated dye molecules will elute later.

    • Collect fractions and monitor the absorbance at 280 nm (protein) and 650 nm (Cy5).

  • Pooling Fractions: Pool the fractions containing the purified conjugate.

Part 4: Characterization of the Antibody-Cy5 Conjugate

Determining the Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is determined spectrophotometrically.[15]

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max_).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ for the contribution of the Cy5 dye: Corrected A₂₈₀ = A₂₈₀ - (A_max_ × Correction Factor) (Use a Correction Factor of 0.04 for Cy5)

    • Then, calculate the molar concentration of the antibody: [Antibody] (M) = Corrected A₂₈₀ / (Molar Extinction Coefficient of Antibody at 280 nm) (For a typical IgG, the molar extinction coefficient is ~210,000 M⁻¹cm⁻¹)

  • Calculate Dye Concentration: [Dye] (M) = A_max_ / (Molar Extinction Coefficient of Cy5) (Use a molar extinction coefficient of 250,000 M⁻¹cm⁻¹ for Cy5)

  • Calculate DOL: DOL = [Dye] / [Antibody]

Assessing Aggregation:

Aggregation can be assessed using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).[16][17] A high-purity conjugate should show a minimal percentage of high-molecular-weight species.

Mandatory Visualizations

experimental_workflow cluster_activation Part 1: Dye Activation cluster_conjugation Part 2: Conjugation cluster_purification Part 3: Purification cluster_characterization Part 4: Characterization dye This compound activated_dye Activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 dye->activated_dye 15-30 min RT reagents EDC / NHS in MES Buffer (pH 6.0) reagents->activated_dye crude_conjugate Crude Antibody-Cy5 Conjugate activated_dye->crude_conjugate antibody Antibody in Bicarbonate Buffer (pH 8.3) antibody->crude_conjugate 1-2 hours RT sec Size-Exclusion Chromatography (SEC) crude_conjugate->sec purified_conjugate Purified Antibody-Cy5 Conjugate sec->purified_conjugate free_dye Unconjugated Dye sec->free_dye dol DOL Calculation (Spectrophotometry) purified_conjugate->dol aggregation Aggregation Analysis (SEC / DLS) purified_conjugate->aggregation

Caption: Experimental workflow for conjugating this compound to antibodies.

egfr_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Antibody Anti-EGFR Antibody-Cy5 Antibody->EGFR Blocks Binding & Visualizes Receptor RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Visualization of EGFR signaling and the role of a Cy5-conjugated antibody.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a fluorescent dye-linker conjugate designed for the covalent labeling of biomolecules. This molecule incorporates the well-characterized Cy5 fluorophore, which emits in the far-red spectrum, minimizing background fluorescence from endogenous biological components. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the hydrophilicity of the dye, which can improve its solubility in aqueous buffers and reduce non-specific binding to surfaces and other biomolecules.[1] The terminal carboxylic acid group allows for a versatile two-step conjugation to primary amines on modified nucleic acids, offering precise control over the labeling reaction.

These application notes provide a comprehensive overview of the use of this compound for labeling nucleic acids, detailed experimental protocols, and key performance data.

Principle of Labeling

The labeling strategy involves a two-step process. First, the terminal carboxylic acid on the this compound molecule is activated to a more reactive N-hydroxysuccinimide (NHS) ester. This activation is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3] The resulting NHS ester is a stable intermediate that can be readily reacted with primary aliphatic amines.

In the second step, the activated NHS ester of the dye reacts with an amine-modified nucleic acid (e.g., DNA or RNA with a 5'- or 3'-amino-modifier) under slightly basic conditions (pH 7-9).[4] This reaction forms a stable amide bond, covalently attaching the Cy5 dye to the nucleic acid.

Applications

Nucleic acids labeled with this compound are valuable tools for a wide range of molecular biology and drug development applications, including:

  • Fluorescence In Situ Hybridization (FISH): Labeled probes can be used to detect specific DNA or RNA sequences within cells and tissues.

  • Microarrays: Labeled nucleic acids can be hybridized to microarrays for gene expression analysis and genotyping.

  • Real-time PCR: Cy5 can be used as a reporter dye in various real-time PCR probe formats.

  • Electrophoretic Mobility Shift Assays (EMSA): Fluorescently labeled oligonucleotides are used to study nucleic acid-protein interactions.

  • Fluorescence Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.

  • In vivo Imaging: The far-red emission of Cy5 is advantageous for in vivo imaging studies due to deeper tissue penetration and lower autofluorescence.[5]

  • Drug Delivery and Nanotechnology: Labeled oligonucleotides can be used to track the delivery and cellular uptake of nucleic acid-based therapeutics and nanomaterials.[6]

Data Presentation

The spectroscopic properties of the Cy5 core are largely retained in its PEGylated derivatives. However, the local environment and the presence of the PEG linker can slightly influence these properties.

Table 1: Spectroscopic Properties of Cy5 and Related Derivatives

PropertyN-(m-PEG4)-N'-(PEG4-acid)-Cy5[7]Standard Cy5[8]
Excitation Maximum (λex) 649 nm~649 nm
Emission Maximum (λem) 667 nm~670 nm
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of ~0.07[1]~0.28
Recommended Laser Line 633 nm or 647 nm633 nm or 647 nm
Solubility Water, DMSO, DMF, DCMDMSO, DMF

Note: The extinction coefficient for N-(m-PEG4)-N'-(PEG4-acid)-Cy5 is provided as a close approximation for the target molecule due to structural similarity.[9]

Experimental Protocols

Diagram: Overall Workflow for Nucleic Acid Labeling

G cluster_0 Step 1: Activation of Dye cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Characterization & Use Dye_Acid This compound Activated_Dye N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Dye_Acid->Activated_Dye Activation (MES Buffer, pH 4.5-6.0) EDC_NHS EDC + NHS/sulfo-NHS EDC_NHS->Activated_Dye Labeled_Oligo Cy5-Labeled Nucleic Acid Activated_Dye->Labeled_Oligo Conjugation (Bicarbonate/Borate (B1201080) Buffer, pH 8.0-8.5) Amine_Oligo Amine-Modified Nucleic Acid Amine_Oligo->Labeled_Oligo Purification Purification (e.g., HPLC, Ethanol (B145695) Precipitation) Labeled_Oligo->Purification Characterization Characterization (UV-Vis, Fluorimetry) Purification->Characterization Downstream_Apps Downstream Applications Characterization->Downstream_Apps

Caption: Workflow for labeling nucleic acids with this compound.

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the in-situ activation of the carboxylic acid group of the dye to an NHS ester, which can then be used directly in the conjugation reaction.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Microcentrifuge tubes

Procedure:

  • Prepare Reagents:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a fresh 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use. A typical starting concentration is 10-20 mg/mL.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS/sulfo-NHS to the dye solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.

  • Use Immediately: The resulting activated NHS ester is sensitive to hydrolysis and should be used immediately in the conjugation reaction described in Protocol 2.

Protocol 2: Conjugation of Activated Dye to Amine-Modified Nucleic Acids

This protocol details the labeling of an amine-modified oligonucleotide with the freshly prepared N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.

Materials:

  • Amine-modified oligonucleotide (e.g., 5'-amino-modifier C6)

  • Freshly activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 (from Protocol 1)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5[10][11]

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare Oligonucleotide:

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3-1.0 mM.[10]

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the activated dye solution to the oligonucleotide solution.

    • Vortex the mixture gently and incubate for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light.[10][11]

  • Quenching (Optional):

    • The reaction can be quenched by adding a final concentration of 100-250 mM Tris-HCl or glycine (B1666218) and incubating for an additional 30 minutes. This step is optional as unreacted NHS esters will hydrolyze over time.

Protocol 3: Purification of Labeled Nucleic Acid

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications.

Materials:

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol, pre-chilled to -20°C

  • 70% Ethanol, pre-chilled to -20°C

  • Nuclease-free water

  • Microcentrifuge and refrigerated centrifuge

Method 1: Ethanol Precipitation

  • To the conjugation reaction mixture, add 1/10th volume of 3 M Sodium Acetate.

  • Add 3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.

  • Resuspend the labeled oligonucleotide pellet in a desired volume of nuclease-free water or buffer.

Method 2: High-Performance Liquid Chromatography (HPLC)

  • Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the unreacted dye and any unlabeled oligonucleotide.[11]

  • A C18 column is typically used with a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (TEAA) buffer.

  • The more hydrophobic, dye-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

Protocol 4: Characterization of Labeled Nucleic Acid

Procedure:

  • Quantification:

    • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (for nucleic acid) and at the excitation maximum of Cy5 (~649 nm).

    • Use a spectrophotometer to scan the absorbance from 220 nm to 750 nm.

  • Calculation of Concentration and Degree of Labeling (DOL):

    • Concentration of Nucleic Acid (M): [Oligo] = (A260 - (A649 * CF)) / ε260

      • A260 = Absorbance at 260 nm

      • A649 = Absorbance at ~649 nm

      • CF = Correction factor for the dye's absorbance at 260 nm (typically ~0.05 for Cy5).

      • ε260 = Molar extinction coefficient of the oligonucleotide at 260 nm (can be estimated based on sequence).

    • Concentration of Dye (M): [Dye] = A649 / ε649

      • ε649 = Molar extinction coefficient of the dye at ~649 nm (use value from Table 1).

    • Degree of Labeling (DOL): DOL = [Dye] / [Oligo] A DOL of 0.8-1.2 is generally considered good for a 1:1 labeling ratio.

  • Fluorescence Spectroscopy:

    • Confirm the fluorescence properties of the labeled oligonucleotide by measuring the excitation and emission spectra using a spectrofluorometer. The spectra should be consistent with the values for Cy5.

Signaling Pathway and Experimental Logic

The use of this compound labeled nucleic acids does not inherently involve a single signaling pathway. Instead, the labeled nucleic acid acts as a probe to investigate various biological pathways. For example, a labeled siRNA could be used to track its delivery and engagement with the RNA-induced silencing complex (RISC) pathway for gene silencing.

Diagram: Logic of a Hybridization-Based Detection Experiment

G Probe Cy5-Labeled Nucleic Acid Probe Hybridization Hybridization Probe->Hybridization Target Target Nucleic Acid (in sample) Target->Hybridization Wash Wash Unbound Probes Hybridization->Wash Detection Fluorescence Detection (at Cy5 emission wavelength) Wash->Detection Result Signal Intensity correlates with Target Abundance Detection->Result

Caption: Logical flow of a hybridization experiment using a Cy5-labeled probe.

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL), is a critical step in the development and quality control of fluorescently labeled proteins and antibody-drug conjugates (ADCs). The DOL influences the fluorescence intensity, potential for self-quenching, and the biological activity of the conjugate.[1][2] This document provides a detailed protocol for calculating the DOL for proteins labeled with the hydrophilic, far-red fluorescent dye, N-(m-PEG4)-N'-(PEG2-acid)-Cy5. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances solubility and can reduce non-specific binding.[3]

The protocol is based on a common spectrophotometric method that utilizes the Beer-Lambert law to determine the concentrations of the dye and the protein in the conjugate solution.[4][5][6]

Principle of the Method

The calculation of the dye-to-protein ratio relies on measuring the absorbance of the purified conjugate at two specific wavelengths:

  • ~649 nm (λmax of Cy5): At this wavelength, the absorbance is primarily due to the Cy5 dye.

  • 280 nm: At this wavelength, both the protein (due to aromatic amino acids) and the Cy5 dye absorb light.

To accurately determine the protein concentration, the contribution of the dye to the absorbance at 280 nm must be subtracted. This is achieved using a correction factor (CF).[2][4] Once the molar concentrations of the dye and the protein are determined, the DOL can be calculated as their molar ratio.

Required Spectroscopic Data

The following table summarizes the necessary spectroscopic constants for the calculation. Note that the molar extinction coefficient for the specific PEGylated Cy5 derivative may vary slightly from the standard Cy5 value. For highly accurate measurements, experimental determination of the extinction coefficient is recommended.

ParameterValueReference
Cy5 Dye
Maximum Absorbance (λmax)~649 nm[3][7][8]
Molar Extinction Coefficient at λmax (ε_dye)~250,000 M⁻¹cm⁻¹[7]
Correction Factor at 280 nm (CF₂₈₀)~0.03 - 0.05[7][9][10]
Protein (Example: IgG)
Molar Extinction Coefficient at 280 nm (ε_protein)~210,000 M⁻¹cm⁻¹[1]
Molecular Weight~150,000 g/mol

Note: The molar extinction coefficient of the protein is specific to each protein and should be known beforehand.

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol assumes the this compound has been activated with an N-hydroxysuccinimide (NHS) ester to react with primary amines on the protein.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., gel filtration, dialysis)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.[11]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate. This is crucial for the reaction with primary amines.[7][11][12]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[8][11]

  • Labeling Reaction:

    • Add a calculated molar excess of the dye solution to the protein solution while gently stirring. A starting point is a 10-fold molar excess of dye to protein.[8] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Purification of the Conjugate:

    • It is essential to remove all non-conjugated dye before measuring the absorbance.[1][4]

    • Separate the labeled protein from the free dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against a suitable buffer (e.g., PBS).[4][12]

Spectrophotometric Measurement

Procedure:

  • Dilute the Purified Conjugate: Dilute the purified protein-dye conjugate in the purification buffer to a concentration that results in an absorbance at the dye's λmax between 0.1 and 1.0. This ensures the measurement is within the linear range of the spectrophotometer.[3] Record the dilution factor.

  • Measure Absorbance:

    • Using a 1 cm path length quartz cuvette, measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀) and at the λmax of Cy5 (~649 nm) (A_dye).

    • Use the purification buffer as a blank.

Calculation of the Dye-to-Protein Ratio (DOL)

The following equations are used to calculate the DOL:

Step 1: Calculate the Molar Concentration of the Dye

Concentration of Dye (M) = A_dye / (ε_dye * path length)

  • A_dye: Absorbance of the conjugate at ~649 nm.

  • ε_dye: Molar extinction coefficient of the Cy5 dye at ~649 nm (~250,000 M⁻¹cm⁻¹).

  • path length: Typically 1 cm.

Step 2: Calculate the Corrected Absorbance of the Protein at 280 nm

Corrected A₂₈₀ = A₂₈₀ - (A_dye * CF₂₈₀)

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • A_dye: Absorbance of the conjugate at ~649 nm.

  • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (~0.03 - 0.05).

Step 3: Calculate the Molar Concentration of the Protein

Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)

  • Corrected A₂₈₀: The corrected absorbance of the protein at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • path length: Typically 1 cm.

Step 4: Calculate the Dye-to-Protein Ratio (DOL)

DOL = Concentration of Dye (M) / Concentration of Protein (M)

An ideal DOL is typically between 2 and 10 for antibodies, though the optimal value depends on the specific application.[1] A DOL that is too high can lead to fluorescence quenching and may affect the protein's biological activity.[2]

Summary of Calculations

StepCalculationFormula
1Dye Concentration[Dye] = A_dye / ε_dye
2Corrected Protein AbsorbanceA₂₈₀_corr = A₂₈₀ - (A_dye * CF₂₈₀)
3Protein Concentration[Protein] = A₂₈₀_corr / ε_protein
4Dye-to-Protein Ratio (DOL)DOL = [Dye] / [Protein]

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_measurement Measurement & Calculation prep_protein Prepare Protein Solution (1-10 mg/mL, pH 8.3-8.5) reaction Incubate Dye and Protein (1 hr, room temp, dark) prep_protein->reaction prep_dye Prepare Dye Stock Solution (1-10 mg/mL in DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Gel Filtration or Dialysis) reaction->purify measure Measure Absorbance (A₂₈₀ and A_dye) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for protein labeling and DOL calculation.

calculation_flow cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 A₂₈₀ calc_prot_abs A₂₈₀_corr = A₂₈₀ - (A_dye * CF₂₈₀) A280->calc_prot_abs Adye A_dye calc_dye_conc [Dye] = A_dye / ε_dye Adye->calc_dye_conc Adye->calc_prot_abs Eprotein ε_protein calc_prot_conc [Protein] = A₂₈₀_corr / ε_protein Eprotein->calc_prot_conc Edye ε_dye Edye->calc_dye_conc CF CF₂₈₀ CF->calc_prot_abs DOL DOL = [Dye] / [Protein] calc_dye_conc->DOL calc_prot_abs->calc_prot_conc calc_prot_conc->DOL

Caption: Logical flow for calculating the Dye-to-Protein Ratio (DOL).

References

Purifying N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Labeled Proteins: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling sensitive detection and quantification in a variety of applications. The N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a popular fluorescent label that combines the bright and photostable properties of Cy5 with the benefits of polyethylene (B3416737) glycol (PEG) linkers. These PEG chains enhance the hydrophilicity and biocompatibility of the labeled protein, potentially reducing non-specific binding and improving in vivo stability.

Following the labeling reaction, the purification of the protein-dye conjugate is a critical step to remove unreacted dye and other impurities. The presence of free dye can lead to high background signals, inaccurate quantification of labeling efficiency, and misleading results in downstream assays. This application note provides detailed protocols and considerations for the purification of proteins labeled with this compound, focusing on common chromatographic techniques. The inclusion of PEG chains can influence the chromatographic behavior of the labeled protein, and this guide will address these specific considerations.

Core Principles of Purification

The primary goal of purification is to separate the desired this compound labeled protein from unreacted free dye and, in some cases, from unlabeled or multi-labeled protein species. The choice of purification method depends on several factors, including the size and physicochemical properties of the protein, the scale of the purification, and the required final purity. The most common techniques employed are size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC).

The PEGylation of the Cy5 dye introduces specific characteristics that can be leveraged during purification. The increase in hydrodynamic radius due to the PEG chains makes size-based separations like SEC particularly effective.[] Furthermore, the PEG chains can shield the protein's surface charges, altering its interaction with ion-exchange resins and potentially enabling finer separation of different labeled species.[]

Experimental Workflow Overview

The general workflow for the purification of a this compound labeled protein involves several key stages, from the initial labeling reaction to the final characterization of the purified conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange) Labeling Labeling Reaction (Protein + Dye) Protein_Prep->Labeling Dye_Prep Dye Preparation Dye_Prep->Labeling Purification Purification of Labeled Protein Labeling->Purification Characterization Characterization of Purified Conjugate Purification->Characterization sec_workflow Start Labeling Reaction Mixture SEC_Column Size-Exclusion Column Start->SEC_Column Load Fractionation Fraction Collection SEC_Column->Fractionation Elute Labeled_Protein Purified Labeled Protein Fractionation->Labeled_Protein Early Fractions Free_Dye Free Dye Fractionation->Free_Dye Late Fractions iex_workflow Start Labeling Reaction Mixture IEX_Column Ion-Exchange Column Start->IEX_Column Load Wash Wash IEX_Column->Wash Bind Elution Elution IEX_Column->Elution Apply Gradient Unbound Unbound (Free Dye) Wash->Unbound Flow-through Labeled_Protein Purified Labeled Protein Elution->Labeled_Protein Collect Fractions

References

Troubleshooting & Optimization

Troubleshooting Low Labeling Efficiency with N-(m-PEG4)-N'-(PEG2-acid)-Cy5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during conjugation reactions with the amine-reactive dye, N-(m-PEG4)-N'-(PEG2-acid)-Cy5.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no labeling of my protein/antibody. What are the primary causes?

Low labeling efficiency is a frequent issue that can stem from several factors. The most common culprits include:

  • Hydrolyzed Dye: The N-hydroxysuccinimide (NHS) ester is sensitive to moisture and can hydrolyze, rendering it inactive.[1] Proper storage and handling are critical to maintain its reactivity.[1]

  • Incorrect Buffer pH: The reaction between the NHS ester and primary amines is highly pH-dependent. The optimal pH range is typically 8.2-8.5.[1] Below this range, the amine groups are protonated and less reactive, while above this range, the hydrolysis of the NHS ester is accelerated.[1]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the dye, significantly reducing labeling efficiency.[2][3]

  • Low Protein Concentration: The labeling reaction is more efficient at higher protein concentrations. A recommended starting concentration is at least 2 mg/mL.[4][5]

  • Insufficient Dye-to-Protein Ratio: An inadequate amount of dye will result in a low degree of labeling (DOL). It is often necessary to optimize the molar ratio of dye to protein.[4]

Q2: My labeled protein has precipitated out of solution. What could be the cause?

Protein precipitation following labeling can occur for a couple of reasons:

  • Over-labeling: The addition of too many hydrophobic Cy5 molecules can alter the protein's surface properties, leading to aggregation and precipitation.[1][2] This is a common issue that can sometimes be mistaken for poor labeling.[1]

  • Solvent Effects: While this compound is designed for improved water solubility due to its PEG linkers, the initial dissolution of the dye in an organic solvent like DMSO or DMF is often required.[6][7] Adding too much organic solvent to the aqueous protein solution can cause precipitation. The final concentration of the organic solvent should generally be kept below 10%.[6]

Q3: How should I properly store and handle the this compound NHS ester?

To prevent hydrolysis and maintain the reactivity of the dye:

  • Unopened Dye: Store the vial desiccated at -20°C and protected from light.[1]

  • Dye Stock Solution: It is best to prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][7] For short-term storage, you can aliquot the stock solution into single-use volumes and store it at -20°C for no more than a few weeks, ensuring it is protected from moisture.[1] Avoid repeated freeze-thaw cycles.[1]

  • Handling: Before opening the vial, always allow it to warm to room temperature to prevent moisture condensation.[8]

Q4: What is the Degree of Labeling (DOL) and how do I calculate it?

The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule.[8] An optimal DOL is typically between 2 and 7 for antibodies.[8] It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (around 650 nm).[2]

The calculation is as follows:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / εₚᵣₒₜₑᵢₙ

DOL = Aₘₐₓ / (εₐᵧₑ * Protein Concentration (M))

Where:

  • A₂₈₀ is the absorbance of the labeled protein at 280 nm.

  • Aₘₐₓ is the absorbance of the labeled protein at the λₘₐₓ of the dye.

  • CF is the correction factor (A₂₈₀ of dye / Aₘₐₓ of dye).

  • εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein.

  • εₐᵧₑ is the molar extinction coefficient of the dye at its λₘₐₓ.[2]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during the labeling procedure.

Problem: Low Degree of Labeling (DOL)
Potential Cause Recommended Solution
Inactive (Hydrolyzed) Dye Use a fresh vial of dye. Ensure proper storage and handling to prevent moisture contamination. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[1][4]
Incorrect Buffer Composition Use an amine-free buffer such as phosphate, bicarbonate, or borate.[6] If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange prior to labeling.[6]
Suboptimal pH Verify that the final pH of the reaction mixture is between 8.2 and 8.5 using a calibrated pH meter.[1] Adjust the pH if necessary.
Low Protein Concentration Concentrate the protein to at least 2 mg/mL. Labeling efficiency is concentration-dependent.[5]
Insufficient Dye-to-Protein Ratio Increase the molar excess of the dye in the reaction. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.[6] A starting point is often a 10:1 to 20:1 molar ratio of dye to protein.[8]
Short Incubation Time or Low Temperature Increase the incubation time at room temperature (e.g., up to 4 hours) or perform the reaction overnight at 4°C.[2][6]
Problem: Protein Precipitation
Potential Cause Recommended Solution
Over-labeling Decrease the molar ratio of dye to protein in the reaction.[4] Calculate the DOL to confirm if it is too high.[1]
High Concentration of Organic Solvent Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%.[6]
Protein Instability Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[4] Ensure the buffer conditions are optimal for your specific protein's stability.[6]

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[3]

    • The recommended protein concentration is 2-10 mg/mL.[1][3]

    • If the protein solution contains primary amines or other interfering substances, perform a buffer exchange using dialysis or a desalting column.[8]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.[8]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[7] Vortex thoroughly to ensure complete dissolution.[1]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10-fold molar excess is a good starting point).[7]

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye solution.[4]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4] Alternatively, the reaction can be carried out for 2 hours to overnight at 4°C.[6]

  • Purification of the Labeled Protein:

    • Remove unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[4][9]

    • The first colored fraction to elute will be the labeled protein.[4][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) labeling Labeling Reaction (RT, 1-2h or 4°C, overnight) protein_prep->labeling dye_prep Dye Preparation (Anhydrous DMSO/DMF) dye_prep->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification analysis Analysis (Calculate DOL) purification->analysis

Caption: Experimental workflow for protein labeling.

troubleshooting_workflow start Low Labeling Efficiency? check_dye Is the dye fresh and stored correctly? start->check_dye Yes check_buffer Is the buffer amine-free and at pH 8.2-8.5? check_dye->check_buffer Yes solution_dye Use fresh dye, prepare stock solution just before use. check_dye->solution_dye No check_ratio Is the dye:protein ratio optimized? check_buffer->check_ratio Yes solution_buffer Perform buffer exchange; adjust pH. check_buffer->solution_buffer No check_conc Is protein concentration >2 mg/mL? check_ratio->check_conc Yes solution_ratio Increase molar ratio of dye. check_ratio->solution_ratio No solution_conc Concentrate protein. check_conc->solution_conc No success Labeling Successful check_conc->success Yes solution_dye->start solution_buffer->start solution_ratio->start solution_conc->start

Caption: Troubleshooting decision tree for low labeling.

References

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 photobleaching and prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-(m-PEG4)-N'-(PEG2-acid)-Cy5, with a focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a derivative of the cyanine (B1664457) dye Cy5. It features polyethylene (B3416737) glycol (PEG) chains that enhance its water solubility and biocompatibility, making it well-suited for labeling biomolecules in aqueous environments.[1][2] The terminal carboxylic acid group allows for covalent attachment to primary amines on molecules like proteins and antibodies after activation (e.g., with EDC or DCC).[3][4] Its fluorescence in the far-red spectrum helps to minimize autofluorescence from biological samples.[1][5]

Key Spectroscopic Properties

PropertyValue
Excitation Maximum (λex) ~649 nm[1][3]
Emission Maximum (λem) ~667 nm[1][3]
Molar Extinction Coefficient (ε) ~170,000 - 250,000 cm⁻¹M⁻¹[1][6]
Quantum Yield (Φ) ~0.2[1]

Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[5] For Cy5, this occurs when the dye molecule, upon excitation by light, transitions to a reactive triplet state.[7] This triplet state can then interact with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen, which chemically degrade the Cy5 fluorophore.[7][8] This results in a gradual fading of the fluorescent signal during an experiment, which can compromise data quality, particularly in applications requiring prolonged or intense light exposure.[5][8]

Q3: What factors accelerate the photobleaching of this compound?

Several factors can increase the rate of photobleaching:

  • High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a greater likelihood of photochemical damage.[5]

  • Presence of Molecular Oxygen: Oxygen is a primary contributor to photobleaching by reacting with the excited triplet state of Cy5 to form destructive ROS.[5][7]

  • Local Chemical Environment: The pH of the imaging buffer can influence photostability, with slightly basic conditions (around pH 7.5) often being optimal.[5]

  • Intrinsic Properties of the Dye: Cyanine dyes like Cy5 are inherently susceptible to photoisomerization, a light-induced change in molecular shape that can lead to non-fluorescent states and increased vulnerability to bleaching.[5]

Q4: How does the PEGylation in this compound affect its photostability?

The PEG chains in this compound are primarily incorporated to increase the molecule's hydrophilicity and reduce non-specific binding in biological applications.[1][9] While the local microenvironment can have some effect on a dye's photostability, the fundamental susceptibility of the core Cy5 structure to photobleaching remains.[8] Therefore, standard strategies for preventing Cy5 photobleaching are still essential when using this PEGylated derivative.[8]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Issue 1: Rapid loss of fluorescence signal during imaging.

  • Possible Cause: Photobleaching due to excessive excitation light or the presence of reactive oxygen species.

  • Solutions:

    • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal. Neutral density filters can be employed to attenuate the excitation light.[10]

    • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and acquiring images only when necessary.[10]

    • Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium or imaging buffer.[5] Common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.[11][12]

    • Employ an Oxygen Scavenging System: For live-cell imaging or single-molecule studies, consider using an oxygen scavenging system, such as glucose oxidase and catalase (GOC), to reduce the concentration of dissolved oxygen in the imaging buffer.[13][14]

    • Optimize Imaging Buffer: Ensure your imaging buffer has a pH of approximately 7.5, as acidic environments can decrease the photostability of cyanine dyes.[5]

Issue 2: Low signal-to-noise ratio (SNR).

  • Possible Cause: Weak fluorescence signal, high background fluorescence, or both.

  • Solutions:

    • Optimize Labeling Density: Perform a titration experiment to determine the optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, which reduces the fluorescence signal.[5]

    • Reduce Background Fluorescence:

      • Use high-quality, clean coverslips and slides.[5]

      • Ensure the thorough removal of unbound dye after the labeling reaction using methods like size-exclusion chromatography or dialysis.[5]

      • Use appropriate emission filters to block out-of-band light.[5]

    • Optimize Detector Settings: Adjust the gain and offset of your detector (e.g., PMT or camera) to enhance the signal without significantly increasing the noise.[5]

Issue 3: Presence of image artifacts (e.g., dark spots, uneven illumination).

  • Possible Cause: Issues with sample preparation or optical alignment.

  • Solutions:

    • Proper Sample Mounting: Ensure there are no air bubbles in the mounting medium, as they can scatter light and create dark areas.[5]

    • Clean Optics: Make sure the coverslip, slide, and microscope objectives are clean and free of dust, smudges, or immersion oil residue.[5]

Quantitative Data on Photostabilizers

The effectiveness of various antifade reagents and photostabilizing systems in enhancing the photostability of Cy5 has been documented. The following table summarizes qualitative and quantitative findings from various studies.

Photostabilizing Agent/SystemEffect on Cy5 PhotostabilityNotes
n-Propyl Gallate (NPG) Effective antifade agent.[11]Can be used with live cells but may have anti-apoptotic properties.[11][15]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less effective than p-Phenylenediamine (PPD) but also less toxic.[11]Preferred for live-cell imaging, though it may also have anti-apoptotic effects.[11]
Trolox Acts as a triplet state quencher and can reduce blinking.[14]A vitamin E derivative, it works via a dual mechanism involving its oxidized form.
p-Phenylenediamine (PPD) Highly effective antifade compound.[12]Can react with and damage cyanine dyes, leading to diffused and weak fluorescence after storage.[11][12]
Oxygen Scavenging Systems (e.g., GOC) Substantially reduces the photobleaching rate by removing molecular oxygen.[14]Commonly used in single-molecule fluorescence studies.[14]
Triplet State Quenchers (e.g., COT) Returns the excited triplet state Cy5 molecule to the ground state, preventing reaction with oxygen.[7]Can be used in combination with oxygen scavengers.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the covalent labeling of a protein with this compound via its primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[16] Ensure the pH is adjusted to 8.5 ± 0.5.[16]

  • Prepare Dye Stock Solution: Dissolve this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[17]

  • Activate Carboxylic Acid: In a separate tube, react the this compound with EDC and Sulfo-NHS in an appropriate buffer to form a more reactive NHS ester.

  • Labeling Reaction: Add the activated dye solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[18]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[17]

  • Purification: Remove the unreacted dye from the labeled protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[16][17]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

Protocol 2: Immunofluorescence Staining with a Cy5-Conjugated Antibody

This protocol provides a general workflow for immunofluorescent staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody

  • Cy5-conjugated Secondary Antibody

  • Antifade Mounting Medium

Procedure:

  • Cell Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[19]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[19]

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.[19]

  • Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.[19]

  • Secondary Antibody Incubation: Incubate with the Cy5-conjugated secondary antibody, diluted in Blocking Buffer and protected from light, for 1 hour at room temperature.[19]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[19]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[19]

  • Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5.

Visualizations

Photobleaching_Pathway cluster_ground Ground State cluster_excited Excited States cluster_products Products Cy5_ground Cy5 (S₀) Cy5_singlet Excited Singlet State (S₁) Cy5_ground->Cy5_singlet Excitation (Light) Cy5_singlet->Cy5_ground Fluorescence Cy5_triplet Excited Triplet State (T₁) Cy5_singlet->Cy5_triplet Intersystem Crossing Fluorescence Fluorescence Bleached_Cy5 Bleached Cy5 (Non-fluorescent) Cy5_triplet->Bleached_Cy5 Reaction with O₂ → ROS → Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., Cell Culture, Labeling) start->sample_prep staining Staining with This compound Conjugate sample_prep->staining mounting Mounting with Antifade Reagent staining->mounting imaging Fluorescence Microscopy (Optimize light intensity & exposure) mounting->imaging analysis Image Acquisition & Data Analysis imaging->analysis end End analysis->end Troubleshooting_Tree start Problem Encountered rapid_fade Rapid Signal Fading? start->rapid_fade low_snr Low Signal-to-Noise? rapid_fade->low_snr No reduce_light Reduce Excitation Light & Exposure Time rapid_fade->reduce_light Yes artifacts Image Artifacts? low_snr->artifacts No optimize_labeling Optimize Labeling (Titrate Dye:Protein Ratio) low_snr->optimize_labeling Yes artifacts->start No, Other Issue check_mounting Check Sample Mounting (e.g., for air bubbles) artifacts->check_mounting Yes use_antifade Use Antifade Reagents &/or Oxygen Scavengers reduce_light->use_antifade reduce_background Reduce Background (Washing, Clean Optics) optimize_labeling->reduce_background optimize_detector Optimize Detector Settings reduce_background->optimize_detector clean_optics Clean Microscope Optics check_mounting->clean_optics

References

Technical Support Center: Purification of PEGylated Cyanine Dye-Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated N-(m-PEG4)-N'-(PEG2-acid)-Cy5 dye from labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye after a labeling reaction?

A: The removal of unconjugated dye is essential for accurate downstream applications. Excess-free dye can lead to high background fluorescence, resulting in a low signal-to-noise ratio and inaccurate quantification. In applications such as immunoassays or cellular imaging, unbound dye can lead to non-specific signals and false-positive results. For therapeutic conjugates, residual free dye and linker may have toxic effects.

Q2: What are the primary methods for removing unconjugated Cy5 dye?

A: The most common and effective methods for separating unconjugated dyes from labeled biomolecules are size-exclusion chromatography (SEC), tangential flow filtration (TFF) with diafiltration, and hydrophobic interaction chromatography (HIC).[1][2][3][4][5] Other methods include dialysis and the use of specialized dye removal spin columns.[6][7]

Q3: How do I choose the most suitable purification method for my experiment?

A: The choice of method depends on several factors, including the scale of your experiment, the properties of your biomolecule, and the required purity.

  • Size-Exclusion Chromatography (SEC) is ideal for small to medium-scale preparations where high resolution is needed.[1]

  • Tangential Flow Filtration (TFF) is highly efficient for larger volumes and is a standard in industrial processes like ADC manufacturing.[8][9][10][11]

  • Hydrophobic Interaction Chromatography (HIC) is a good option when SEC does not provide adequate separation, as it separates based on the different hydrophobic properties of the conjugated and unconjugated dye.[2][3][4][5][12]* Dialysis and Spin Columns are suitable for small-scale, rapid clean-up, though they may be less efficient for complete dye removal. [6][7] Q4: What are some common challenges encountered during the purification process?

A: Common challenges include:

  • Aggregation of the dye-conjugated biomolecule, which can be influenced by the dye-to-protein ratio and buffer conditions.

  • Non-specific binding of the labeled protein to the chromatography resin or filter membrane, leading to product loss. [13]* Co-elution of the free dye with the labeled biomolecule, which can occur if the separation is not optimized.

  • Sample dilution , particularly with methods like dialysis. [6]

Troubleshooting Guides

Issue 1: High background or non-specific signal in downstream applications.
Possible Cause Recommended Solution
Incomplete removal of unconjugated dye.Optimize your purification protocol. Consider increasing the column length or the number of diafiltration volumes. A secondary purification step using a different method (e.g., HIC after SEC) may be necessary.
Aggregation of the labeled biomolecule.Analyze the sample by SEC to check for aggregates. Optimize buffer conditions (e.g., pH, ionic strength) to minimize aggregation.
Non-specific binding of the conjugate.Include blocking agents in your assay buffer. Ensure adequate washing steps in your experimental protocol.
Issue 2: Low recovery of the labeled biomolecule after purification.
Possible Cause Recommended Solution
Adsorption of the biomolecule to the chromatography resin or filter membrane.Pre-treat the column or membrane with a blocking agent like bovine serum albumin (BSA). [14]Optimize the buffer composition to reduce non-specific interactions.
Precipitation of the biomolecule.Ensure the buffer conditions throughout the purification process are compatible with your biomolecule's stability. Avoid harsh elution conditions.
Sample loss during handling.Handle the sample carefully, especially during transfers between steps. Use low-protein-binding tubes and pipette tips.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size. The larger, labeled biomolecule will elute from the column before the smaller, unconjugated dye.

Materials:

  • SEC column (e.g., Sephadex G-50 or equivalent) [15]* Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Chromatography system or peristaltic pump

  • Fraction collector

Procedure:

  • Pack the SEC column according to the manufacturer's instructions.

  • Equilibrate the column with at least two column volumes of Equilibration/Elution Buffer at the desired flow rate.

  • Load the crude labeling reaction mixture onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution. [15]4. Begin elution with the Equilibration/Elution Buffer.

  • Collect fractions. The labeled biomolecule will typically elute in the earlier fractions, while the unconjugated dye will elute in the later fractions.

  • Monitor the fractions by measuring the absorbance at both the protein's absorbance maximum (e.g., 280 nm) and the Cy5 dye's absorbance maximum (~650 nm).

  • Pool the fractions containing the purified, labeled biomolecule.

SEC_Workflow start Start: Crude Labeled Biomolecule Solution load_sample Load Sample onto Equilibrated SEC Column start->load_sample elution Isocratic Elution with Appropriate Buffer load_sample->elution fraction_collection Collect Fractions elution->fraction_collection monitoring Monitor Fractions (Absorbance at 280nm & 650nm) fraction_collection->monitoring pooling Pool Fractions Containing Purified Labeled Biomolecule monitoring->pooling end End: Purified Labeled Biomolecule pooling->end

Size-Exclusion Chromatography Workflow
Protocol 2: Tangential Flow Filtration (TFF) with Diafiltration

TFF is a rapid and efficient method for buffer exchange and the removal of small molecules from larger ones.

Materials:

  • TFF system with a suitable membrane (e.g., 30 kDa MWCO for an antibody)

  • Diafiltration Buffer (e.g., PBS, pH 7.4)

  • Reservoir for the sample and diafiltration buffer

Procedure:

  • Set up the TFF system according to the manufacturer's instructions.

  • Equilibrate the system with the Diafiltration Buffer.

  • Load the crude labeling reaction mixture into the sample reservoir.

  • Concentrate the sample to a desired volume.

  • Perform diafiltration by adding Diafiltration Buffer to the sample reservoir at the same rate as the permeate is being removed. A constant volume diafiltration is typically performed for 5-10 diavolumes to ensure complete removal of the unconjugated dye. [8]6. After diafiltration, concentrate the purified, labeled biomolecule to the desired final concentration.

  • Recover the product from the TFF system.

TFF_Workflow start Start: Crude Labeled Biomolecule Solution load_tff Load Sample into TFF System start->load_tff concentrate Initial Concentration load_tff->concentrate diafiltration Diafiltration (5-10 Diavolumes) with Buffer Exchange concentrate->diafiltration final_concentrate Final Concentration diafiltration->final_concentrate recover Recover Purified Product final_concentrate->recover end End: Purified Labeled Biomolecule recover->end

Tangential Flow Filtration Workflow
Protocol 3: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. The labeled biomolecule is often more hydrophobic than the unlabeled one, and both are typically more hydrophobic than the free dye.

Materials:

  • HIC column (e.g., Phenyl Sepharose)

  • Binding Buffer (High salt, e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Elution Buffer (Low salt, e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Chromatography system

Procedure:

  • Equilibrate the HIC column with Binding Buffer.

  • Adjust the salt concentration of the crude labeling reaction mixture to match the Binding Buffer.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer to remove any unbound molecules.

  • Elute the bound molecules using a decreasing salt gradient (from Binding Buffer to Elution Buffer). The unconjugated dye, being less hydrophobic, will elute first, followed by the labeled biomolecule.

  • Collect and pool the fractions containing the purified, labeled biomolecule.

HIC_Workflow start Start: Crude Labeled Biomolecule Solution adjust_salt Adjust Sample to High Salt Concentration start->adjust_salt load_hic Load Sample onto Equilibrated HIC Column adjust_salt->load_hic wash Wash with High Salt Binding Buffer load_hic->wash elute Elute with a Decreasing Salt Gradient wash->elute collect Collect Fractions elute->collect end End: Purified Labeled Biomolecule collect->end

Hydrophobic Interaction Chromatography Workflow

Data Presentation

Table 1: Comparison of Purification Methods
Method Principle of Separation Typical Scale Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Molecular SizeLab ScaleHigh resolution, mild conditionsPotential for sample dilution, limited sample volume
Tangential Flow Filtration (TFF) Molecular Weight Cut-OffLab to Industrial ScaleFast, scalable, high recoveryRequires specialized equipment, potential for membrane fouling
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityLab to Process ScaleOrthogonal to SEC, high capacityRequires high salt concentrations, method development can be complex
Dialysis / Spin Filters Molecular Weight Cut-OffSmall Lab ScaleSimple, inexpensiveTime-consuming (dialysis), potential for sample loss on membrane (spin filters)

References

Issues with N-(m-PEG4)-N'-(PEG2-acid)-Cy5 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges and other common issues encountered when using this fluorescent probe in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the PEG linkers in this compound?

A1: The polyethylene (B3416737) glycol (PEG) linkers are primarily included to enhance the hydrophilicity and biocompatibility of the Cy5 dye.[1][2][3] This increased water solubility is advantageous for biological experiments in aqueous environments, as it helps to reduce non-specific binding and the tendency of the dye to form aggregates.[1][4]

Q2: Is this compound completely soluble in aqueous buffers?

A2: While the PEGylation significantly improves water solubility compared to non-PEGylated Cy5, issues with solubility and aggregation can still arise, particularly at higher concentrations.[1][5] The hydrophilic PEG spacer is designed to increase solubility in aqueous media.[6][7]

Q3: What are the common signs of solubility issues or aggregation?

A3: Common indicators of solubility problems include:

  • Visible precipitates or solution cloudiness. [8]

  • A decrease in fluorescence intensity (quenching). [8]

  • Shifts in the absorbance or emission spectra. [8] For instance, the appearance of a new blue-shifted band can indicate the formation of H-aggregates.[8]

Q4: Can the pH of my buffer affect the solubility of the dye?

A4: Yes, the pH of the buffer can influence the solubility of fluorescent dyes.[9] For this compound, the terminal carboxylic acid group's charge state is pH-dependent, which can affect its interaction with the solvent and other dye molecules. While the Cy5 fluorophore itself is largely pH-insensitive in terms of its fluorescence over a broad range, the overall molecule's solubility can be affected by pH.[10][11]

Q5: What organic solvents can be used to dissolve this compound?

A5: This dye is soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[2][5] It is a common practice to prepare a concentrated stock solution in one of these organic solvents before making final dilutions in your aqueous experimental buffer.[9]

Troubleshooting Guides

Issue 1: Weak or No Fluorescent Signal

Possible Cause: The dye may have aggregated, leading to fluorescence quenching.[8]

Troubleshooting Steps:

  • Visual Inspection: Carefully examine the solution for any signs of precipitation or cloudiness.[8]

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of your dye solution. A change in the spectral shape, such as the appearance of a shoulder on the blue side of the main absorbance peak, can be indicative of aggregation.[8]

  • Dilution: High concentrations are a primary cause of aggregation.[8] Try preparing a more dilute working solution from your stock.

  • Sonication: Briefly sonicate the solution to help break up any existing aggregates.[8]

  • Re-preparation: Prepare a fresh working solution from your stock, ensuring the stock is fully dissolved. It's best to use freshly prepared working solutions for each experiment.[9]

Issue 2: Visible Precipitate in the Aqueous Buffer

Possible Cause: The concentration of the dye in the final aqueous solution has exceeded its solubility limit.

Troubleshooting Steps:

  • Optimize Stock Solution: Ensure your initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting it into the aqueous buffer.

  • Reduce Final Concentration: Lower the final working concentration of the dye in your experiment. Perform a titration to find the optimal balance between signal strength and solubility.[9]

  • Modify Buffer Conditions: Experiment with slight adjustments to the pH and ionic strength of your buffer, as these can impact solubility.[9][12]

  • Incorporate a Co-solvent: When preparing the working solution, you can sometimes increase the percentage of the organic co-solvent (typically 0.1% - 5%), if your experimental system can tolerate it.[9]

  • Add Anti-Aggregation Agents: Consider adding a low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your buffer to help prevent hydrophobic interactions between dye molecules.[8]

Data Presentation

Table 1: Factors Influencing this compound Solubility and Recommended Starting Conditions
FactorInfluence on SolubilityRecommended Starting ConditionsTroubleshooting Actions
Concentration Higher concentrations increase the risk of aggregation and precipitation.[8]Start with the lowest effective concentration for your application.Perform a concentration titration to determine the optimal working range.[9]
Solvent/Buffer Hydrophobic dyes are more prone to aggregation in purely aqueous solutions.[8]Prepare a 1-10 mM stock solution in 100% DMSO or DMF.[9]Increase the final co-solvent concentration in the working solution (typically 0.1% - 5%).[9]
pH of Aqueous Buffer Can affect the charge of the terminal carboxylic acid, influencing solubility.[4][9]Use a buffer within a physiologically relevant pH range (e.g., 7.2-7.4).Test a range of pH values (e.g., 6.5-8.0) to identify the optimal pH for solubility.[9]
Ionic Strength of Aqueous Buffer Can impact the solvation of the dye.[9][12]Standard physiological salt concentrations (e.g., 150 mM NaCl).Vary the salt concentration to assess its effect on solubility.[9]
Temperature Can affect solubility; for some compounds, higher temperatures can aid dissolution.[9]Prepare solutions at room temperature.Gently warm the solution, but be cautious as some dyes can be temperature-sensitive.
Additives Surfactants or cyclodextrins can prevent aggregation.[8]Initially, prepare without additives.Add a low concentration of Tween® 20 (e.g., 0.01-0.1%) or β-cyclodextrin.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: this compound powder, anhydrous DMSO or DMF, vortex mixer, and appropriate microcentrifuge tubes.

  • Procedure: a. Allow the vial of the dye powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 1-10 mM). c. Vortex the solution thoroughly until all the dye is completely dissolved. A brief sonication can be used if necessary to aid dissolution.[8] d. Store the stock solution in a dark, dry, and cold environment, as recommended by the manufacturer.[8]

Protocol 2: Preparation of an Aqueous Working Solution
  • Materials: Prepared stock solution, desired aqueous buffer (e.g., PBS), vortex mixer.

  • Procedure: a. Bring the stock solution to room temperature. b. Add the aqueous buffer to a new tube. c. While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired working concentration. This gradual addition helps to prevent localized high concentrations that can lead to precipitation. d. Vortex the final working solution thoroughly. e. It is recommended to prepare the working solution fresh for each experiment to minimize the risk of precipitation over time.[9]

Protocol 3: UV-Vis Spectroscopy for Aggregation Assessment
  • Materials: Prepared aqueous working solution, quartz cuvette, UV-Vis spectrophotometer.

  • Procedure: a. Set up the spectrophotometer to scan a wavelength range appropriate for Cy5 (e.g., 400 nm to 800 nm).[2] b. Use the same aqueous buffer as a blank to record a baseline spectrum. c. Measure the absorbance spectrum of your this compound working solution. d. Analysis: Examine the shape of the spectrum. A clean, single peak at the expected maximum absorbance (~649 nm) indicates a well-dissolved, monomeric dye. The presence of a shoulder or a distinct peak at a shorter wavelength (blue-shifted) is a strong indicator of H-aggregate formation.[8]

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Observed (Precipitate, Low Signal) visual_inspection Visual Inspection for Precipitate start->visual_inspection uv_vis Perform UV-Vis Spectroscopy visual_inspection->uv_vis check_concentration Is Concentration Too High? uv_vis->check_concentration check_buffer Are Buffer Conditions Optimal? check_concentration->check_buffer No reprepare Prepare Fresh, Dilute Solution check_concentration->reprepare Yes optimize_buffer Optimize Buffer (pH, Ionic Strength) check_buffer->optimize_buffer No end_success Issue Resolved check_buffer->end_success Yes reprepare->end_success add_cosolvent Add Organic Co-solvent (e.g., 0.1-5% DMSO) optimize_buffer->add_cosolvent add_surfactant Add Anti-Aggregation Agent (e.g., Tween-20) add_cosolvent->add_surfactant add_surfactant->end_success

Caption: Troubleshooting workflow for solubility issues.

G Factors Influencing Dye Solubility and Aggregation cluster_factors Influencing Factors Solubility Dye Solubility & Aggregation State Outcome Experimental Outcome: Signal Quality & Accuracy Solubility->Outcome Concentration Concentration Concentration->Solubility pH Buffer pH pH->Solubility IonicStrength Ionic Strength IonicStrength->Solubility CoSolvent Organic Co-solvent CoSolvent->Solubility Additives Additives (Surfactants) Additives->Solubility

Caption: Factors influencing dye solubility and aggregation.

References

Impact of PEG linker length on N-(m-PEG4)-N'-(PEG2-acid)-Cy5 performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent probe. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a PEGylated Cy5 dye like this compound?

A1: The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as the m-PEG4 and PEG2-acid chains in this molecule, offers several key advantages. Primarily, PEGylation enhances the hydrophilicity of the Cy5 dye.[1][2] This increased water solubility helps to prevent aggregation, which is a common issue with hydrophobic cyanine (B1664457) dyes.[1][3] Improved solubility and reduced aggregation lead to more reliable and reproducible results in aqueous biological buffers.[4] Additionally, PEG linkers can reduce non-specific binding of the conjugate to proteins and surfaces, and may decrease immunogenicity in in vivo applications.[1][]

Q2: How does the specific PEG linker length (PEG4 and PEG2) in this molecule influence its properties?

A2: The relatively short PEG4 and PEG2 chains in this compound provide a balance of properties. They are long enough to improve solubility and reduce aggregation compared to non-PEGylated Cy5, but short enough to create compact conjugates.[2] In some applications, shorter linkers can be beneficial for maintaining high binding affinity, as longer linkers can sometimes introduce steric hindrance.[2] The asymmetric design with a methoxy-terminated PEG4 and an acid-terminated PEG2 provides a specific reactive handle (the carboxylic acid) for conjugation while the other end remains inert.

Q3: Can the PEG linker affect the fluorescence properties of the Cy5 dye?

A3: Yes, the PEG linker can influence the spectroscopic properties of Cy5. While the excitation and emission maxima may not shift significantly, the quantum yield and brightness can be affected.[3][6] In some cases, PEGylation can shield the fluorophore from quenchers and dye-dye interactions, potentially increasing the quantum yield.[6] However, some studies have reported a decrease in quantum yield for certain PEGylated cyanine dyes compared to their non-PEGylated counterparts.[3] It is advisable to characterize the specific spectroscopic properties of your final conjugate.

Q4: What is the purpose of the terminal carboxylic acid group on the PEG2 chain?

A4: The carboxylic acid group serves as a reactive handle for covalent conjugation to primary amines (e.g., lysine (B10760008) residues on proteins or antibodies) through the formation of an amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable amine-reactive NHS ester.[7]

Q5: Is this compound suitable for in vivo imaging?

A5: Yes, PEGylated Cy5 dyes are well-suited for in vivo imaging.[8] The far-red emission of Cy5 minimizes autofluorescence from biological tissues, leading to a better signal-to-noise ratio.[9] The PEG linker can improve the pharmacokinetic profile of the conjugate by increasing its circulation half-life and reducing clearance.[][10] However, the optimal PEG linker length for in vivo applications can vary depending on the targeting molecule and the biological system under investigation.[11]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with this compound.

Guide 1: Low Conjugation Efficiency

Problem: You are observing a low yield of your desired fluorescently labeled biomolecule.

Potential Cause Solution
Inactive Carboxylic Acid Group Ensure the this compound has been stored properly to prevent degradation. Use fresh reagent if possible.
Inefficient Activation with EDC/NHS Optimize the molar ratio of EDC and NHS to the dye. Ensure that the EDC and NHS are fresh and have been stored under anhydrous conditions. Perform the activation step in an appropriate buffer (e.g., MES buffer at pH 6.0).
Suboptimal Reaction pH The reaction of the NHS-activated dye with primary amines is most efficient at a slightly basic pH (typically pH 7.2-8.5). Ensure your protein solution is in a suitable buffer (e.g., PBS or bicarbonate buffer).[12]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris) will compete with your target biomolecule for reaction with the activated dye. Use an amine-free buffer for the conjugation reaction.
Steric Hindrance The conjugation site on your biomolecule may be sterically hindered. Consider using a longer PEG linker if available, or try modifying a different functional group on your target molecule.
Guide 2: High Background Fluorescence or Non-Specific Staining

Problem: You are observing high background signal in your fluorescence microscopy or flow cytometry experiments.

Potential Cause Solution
Excess Unconjugated Dye Ensure that all free this compound has been removed from your labeled biomolecule after the conjugation reaction. Use size exclusion chromatography (SEC) or dialysis for purification.[13]
Hydrophobic Aggregates Although PEGylated, the conjugate may still form aggregates, especially at high concentrations. Centrifuge your sample before use to pellet any aggregates. Consider optimizing the degree of labeling (DOL); a lower DOL may reduce aggregation.
Non-Specific Binding of the Conjugate Increase the number and duration of washing steps in your staining protocol.[14] Use an appropriate blocking agent (e.g., BSA or serum from the same species as the secondary antibody) to block non-specific binding sites.[14]
Autofluorescence Run an unstained control sample to assess the level of natural autofluorescence in your cells or tissue.[14] If autofluorescence is high, consider using a commercial quenching solution.[14]
Guide 3: Altered Biological Activity of the Labeled Molecule

Problem: Your fluorescently labeled biomolecule shows reduced binding affinity or biological function.

| Potential Cause | Solution | | Conjugation at a Critical Site | The Cy5-PEG linker may have attached to an amino acid residue that is essential for the biological activity of your molecule. Try to reduce the molar ratio of dye to biomolecule during conjugation to favor labeling of more accessible, and potentially less critical, sites. | | Steric Hindrance from the Dye/Linker | The PEG-Cy5 moiety may be sterically hindering the interaction of your biomolecule with its target. If possible, consider a variant of the dye with a different linker length to alter the spatial orientation of the dye. | | High Degree of Labeling (DOL) | Over-labeling a biomolecule can lead to a loss of function. Perform a titration of the dye-to-biomolecule ratio in your conjugation reaction to find the optimal DOL that provides sufficient fluorescence without compromising activity.[15] |

Data Presentation

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

This table summarizes general trends observed with varying PEG linker lengths on key ADC parameters. While not specific to this compound, these trends provide valuable context for understanding the role of the PEG linker.

Property Short PEG Linker (e.g., PEG2-PEG8) Long PEG Linker (e.g., >PEG12, 4kDa) Reference
Solubility Moderate improvementSignificant improvement[1][10]
In Vitro Cytotoxicity May be higher due to less steric hindranceCan be reduced[10]
In Vivo Half-Life Modest increaseSignificant increase[11][16]
Tumor Accumulation Generally lower than longer PEGsGenerally higher due to longer circulation[17]
Aggregation Better than no PEG, but may still occur at high DARSignificantly reduced[1]
Binding Affinity Can be higher due to less steric hindranceMay be reduced in some cases[2]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound

This protocol outlines the steps for conjugating the dye to an antibody using EDC/NHS chemistry.

Materials:

  • This compound

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysuccinimidosulfonate)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare a stock solution of the dye: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activate the dye:

    • In a microfuge tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to a solution of the dye in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Prepare the antibody:

    • Dissolve the antibody in Conjugation Buffer at a concentration of 1-10 mg/mL.[13]

  • Conjugation:

    • Add the activated dye solution to the antibody solution. A common starting point is a 10-fold molar excess of the dye to the antibody.[12]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the antibody-dye conjugate from excess free dye and reaction byproducts using an SEC column equilibrated with PBS.[13]

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

Protocol 2: Determination of Degree of Labeling (DOL)

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (A650) using a spectrophotometer.

  • Calculate the concentration of the antibody, correcting for the absorbance of Cy5 at 280 nm:

    • Antibody Concentration (M) = [A280 - (A650 x CF)] / ε_antibody

    • Where:

      • CF is the correction factor for Cy5 absorbance at 280 nm (typically ~0.05).

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A650 / ε_dye

    • Where ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration / Antibody Concentration

Visualizations

experimental_workflow cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization dye This compound edc_nhs EDC / Sulfo-NHS in MES Buffer pH 6.0 dye->edc_nhs activated_dye Amine-Reactive NHS-Ester-Cy5 edc_nhs->activated_dye conjugate Labeled Antibody (Crude) activated_dye->conjugate antibody Antibody in PBS pH 7.4 antibody->conjugate sec Size Exclusion Chromatography conjugate->sec purified_conjugate Purified Conjugate sec->purified_conjugate unconjugated_dye Free Dye sec->unconjugated_dye spectro UV-Vis Spectroscopy (A280 & A650) purified_conjugate->spectro dol Calculate DOL spectro->dol

Caption: Workflow for antibody conjugation with this compound.

troubleshooting_logic node_sol node_sol start Low Signal? high_bg High Background? start->high_bg low_dol Low DOL? high_bg->low_dol No sol_bg Check for: - Unconjugated Dye - Aggregates - Non-specific Binding - Autofluorescence high_bg->sol_bg Yes activity_loss Loss of Activity? low_dol->activity_loss No sol_dol Check: - Reagent Activity - Reaction pH - Buffer Composition low_dol->sol_dol Yes sol_activity Consider: - Conjugation Site - Steric Hindrance - High DOL activity_loss->sol_activity Yes end Experiment Optimized activity_loss->end No sol_bg->end sol_dol->end sol_activity->end

Caption: Decision tree for troubleshooting common fluorescence experiment issues.

References

Technical Support Center: Non-specific Binding of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding issues related to N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and other cyanine (B1664457) dye conjugates. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of fluorescent conjugates?

A1: Non-specific binding occurs when a fluorescent conjugate, such as one containing Cy5, adheres to unintended cellular components, surfaces, or molecules other than the specific target of interest. This can be caused by various factors including hydrophobic interactions, electrostatic forces, and binding to Fc receptors on certain cell types.[1] This phenomenon leads to high background fluorescence, which can obscure the true signal from the specific target, thereby reducing the signal-to-noise ratio and potentially leading to false-positive results.

Q2: Why is Cy5 and its derivatives prone to non-specific binding?

A2: Cyanine dyes, including Cy5, can exhibit a tendency for non-specific binding, particularly to monocytes and macrophages.[1] This is often attributed to the interaction of the Cy5 dye itself with the high-affinity receptor for IgG (FcγRI or CD64).[1] Additionally, the inherent hydrophobicity of the dye molecule can contribute to non-specific interactions with various cellular components.[2]

Q3: How does the PEGylation in this compound help reduce non-specific binding?

A3: Polyethylene glycol (PEG) is a hydrophilic polymer. The inclusion of PEG chains (PEGylation) in the this compound conjugate increases its overall hydrophilicity. This enhanced water solubility helps to minimize non-specific hydrophobic interactions with cells and other biological molecules.[2][3] The PEG chains can also create a "shielding" effect, sterically hindering the Cy5 dye from interacting non-specifically with cellular components. This modification is intended to improve biocompatibility and reduce background signal in biological applications.

Q4: What are the common sources of high background fluorescence in my experiments?

A4: High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components like mitochondria and lysosomes, or from the extracellular matrix.

  • Non-specific antibody binding: The antibody or protein part of the conjugate may bind to unintended targets.

  • Dye-specific binding: The fluorescent dye itself may bind non-specifically, as is common with cyanine dyes.

  • Suboptimal experimental conditions: This includes inadequate blocking, incorrect antibody/probe concentrations, and insufficient washing steps.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating sources of non-specific binding.

Issue 1: High background signal across the entire sample.
Potential Cause Troubleshooting Step Expected Outcome
Antibody/conjugate concentration is too high. Perform a titration of your this compound conjugate to determine the optimal concentration that provides a strong specific signal with minimal background.A clear distinction between specific staining and background, with a high signal-to-noise ratio.
Inadequate blocking of non-specific sites. Use an appropriate blocking buffer. Common choices include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable). Increase the blocking incubation time.Reduction in generalized background fluorescence.
Insufficient washing. Increase the number and/or duration of wash steps after incubation with the conjugate. Include a mild detergent like Tween-20 in the wash buffer to help remove unbound conjugate.Lower background signal due to the effective removal of unbound fluorescent molecules.
Presence of free dye in the conjugate solution. If you are preparing your own conjugates, ensure that the purification process (e.g., column chromatography) effectively removes all unconjugated this compound.A cleaner signal with reduced non-specific background caused by free dye.
Issue 2: High background specifically in certain cell types (e.g., monocytes, macrophages).
Potential Cause Troubleshooting Step Expected Outcome
Fc receptor-mediated binding. Pre-incubate cells with an Fc receptor blocking reagent before adding your conjugate.Significant reduction in background fluorescence in Fc receptor-expressing cells.
Dye-mediated binding to specific cell surface receptors. Utilize commercially available staining buffers specifically designed to block cyanine dye-mediated non-specific binding.[4]Decreased background signal in problematic cell populations like monocytes and macrophages.

Data Presentation: Impact of PEGylation on Non-Specific Binding

Conjugate Target Cell Line (Antigen-Positive) Control Cell Line (Antigen-Negative) Signal-to-Noise Ratio (SNR)
Mean Fluorescence Intensity (MFI) Mean Fluorescence Intensity (MFI)
Standard Cy5 Conjugate (Non-PEGylated) 500010005
This compound Conjugate 480030016

Signal-to-Noise Ratio (SNR) is calculated as the MFI of the target cell line divided by the MFI of the control cell line.

Experimental Protocols

Protocol 1: Titration of this compound Conjugate to Determine Optimal Concentration

This protocol is designed to find the conjugate concentration that maximizes the specific signal while minimizing non-specific background.

  • Cell Preparation: Plate your target cells (antigen-positive) and control cells (antigen-negative) in a suitable format (e.g., 96-well plate or on coverslips).

  • Serial Dilution: Prepare a series of dilutions of your this compound conjugate in your assay buffer. A typical range to test would be from 0.1x to 10x of the concentration recommended by the manufacturer or used in previous similar experiments.

  • Blocking: Incubate the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Incubation: Remove the blocking buffer and add the different concentrations of the diluted conjugate to the cells. Incubate for the recommended time and temperature, protected from light.

  • Washing: Wash the cells three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or read the fluorescence intensity using a plate reader with appropriate filter sets for Cy5 (Excitation/Emission: ~650 nm / ~670 nm).

  • Data Interpretation: Plot the mean fluorescence intensity against the conjugate concentration for both target and control cells. The optimal concentration will be the one that gives a high signal on the target cells and a low signal on the control cells, thus maximizing the signal-to-noise ratio.

Protocol 2: Cell-Based Assay to Quantify Non-Specific Binding

This protocol allows for a quantitative assessment of the non-specific binding of your fluorescent conjugate.

  • Cell Lines: Use two cell lines: one that expresses the target of interest (target cells) and one that does not (negative control cells).

  • Cell Plating: Seed both cell lines at the same density in a multi-well plate.

  • Blocking: Perform a blocking step as described in Protocol 1.

  • Conjugate Incubation: Incubate both cell lines with the optimal concentration of the this compound conjugate (determined from Protocol 1). It is also recommended to include a non-PEGylated Cy5 conjugate at the same concentration for comparison.

  • Washing: Perform thorough washing steps as described in Protocol 1.

  • Quantification: Measure the mean fluorescence intensity (MFI) for both cell populations using flow cytometry or a fluorescence plate reader.

  • Calculation of Non-Specific Binding:

    • The MFI from the negative control cells represents the level of non-specific binding.

    • The specific binding can be calculated by subtracting the MFI of the negative control cells from the MFI of the target cells.

    • The percentage of non-specific binding can be expressed as: (% Non-specific Binding) = (MFI_negative_control / MFI_target) * 100.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background Fluorescence start High Background Signal Observed check_type Is background generalized or cell-specific? start->check_type generalized Generalized Background check_type->generalized Generalized cell_specific Cell-Specific Background (e.g., Monocytes) check_type->cell_specific Cell-Specific titrate Titrate Conjugate Concentration generalized->titrate optimize_blocking Optimize Blocking Protocol titrate->optimize_blocking increase_washing Increase Wash Steps optimize_blocking->increase_washing check_purity Check Conjugate Purity increase_washing->check_purity end_node Signal-to-Noise Ratio Improved check_purity->end_node fc_block Use Fc Receptor Block cell_specific->fc_block special_buffer Use Cyanine Dye Blocking Buffer fc_block->special_buffer special_buffer->end_node

Caption: A logical workflow for troubleshooting high background fluorescence.

Non_Specific_Binding_Mechanism Mechanisms of Non-Specific Binding of Cy5 Conjugates cluster_interactions Non-Specific Interactions conjugate Cy5 Conjugate hydrophobic Hydrophobic Interactions (Lipid Bilayers, Proteins) conjugate->hydrophobic electrostatic Electrostatic Interactions (Charged Cell Surface) conjugate->electrostatic fc_receptor Fc Receptor Binding (Monocytes, Macrophages) conjugate->fc_receptor peg_shield PEGylation (Hydrophilic Shield) hydrophobic->peg_shield Reduced by electrostatic->peg_shield Reduced by fc_receptor->peg_shield Steric Hindrance

Caption: How PEGylation reduces non-specific binding of Cy5 conjugates.

References

Validation & Comparative

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 vs. Alexa Fluor 647 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two popular far-red fluorescent dyes: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and Alexa Fluor 647.

In the realm of fluorescent protein labeling, both Cyanine 5 (Cy5) derivatives and Alexa Fluor 647 are mainstays for applications requiring far-red fluorescence, which is advantageous for minimizing background autofluorescence in biological samples. While both dyes are spectrally similar, their performance characteristics can differ significantly, influencing experimental design and data quality. This guide delves into a detailed comparison of this compound, a PEGylated version of Cy5 designed to enhance hydrophilicity, and the widely used Alexa Fluor 647.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 consistently demonstrates superior performance in key metrics for protein labeling when compared to standard Cy5.[1] While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability.[1][2] A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[1][3] This aggregation can lead to a decrease in the overall fluorescence of the conjugate.[1] In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][3]

The inclusion of polyethylene (B3416737) glycol (PEG) linkers in this compound is intended to improve its water solubility and reduce non-specific binding, which can be advantageous in biological applications.[4][5] However, this modification may also influence its spectroscopic properties. Available data on similar PEGylated Cy5 derivatives suggest a potential decrease in the molar extinction coefficient and quantum yield compared to the parent Cy5 dye.[4]

The following table summarizes the key quantitative data for this compound and Alexa Fluor 647. It is important to note that direct head-to-head comparative studies for this specific PEGylated Cy5 derivative against Alexa Fluor 647 are limited, and some of the Cy5 data is based on the standard Cy5-NHS ester or similar PEGylated versions.

PropertyThis compoundAlexa Fluor 647
Excitation Maximum (λex) ~649-650 nm[5]~650 nm
Emission Maximum (λem) ~667-691 nm[5]~668 nm[4]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (for a similar PEGylated Cy5)[1]~270,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.2 (for standard Cy5)[1]~0.33[6]
Photostability Less photostable (based on Cy5 core)[2]More photostable[2][7]
Self-Quenching Prone to self-quenching (based on Cy5 core)[2][3]Minimal self-quenching[1][3]
pH Sensitivity Fluorescence is pH-sensitiveFluorescence is stable between pH 4 and 10[4]
Aqueous Solubility Enhanced due to PEG linkers[4][5]High

Experimental Workflows and Logical Relationships

The general workflow for labeling proteins with either this compound (activated as an NHS ester) or Alexa Fluor 647 NHS ester is similar, involving the reaction of the dye's reactive group with primary amines on the protein.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Solution (amine-free buffer, pH 8.0-9.0) Mix Mix Protein and Dye Protein->Mix Dye Dye Stock Solution (anhydrous DMSO or DMF) Dye->Mix Incubate Incubate (1 hour, room temperature, protected from light) Mix->Incubate Purify Purification (Gel Filtration Column) Incubate->Purify LabeledProtein Labeled Protein Conjugate Purify->LabeledProtein

General workflow for protein labeling with amine-reactive dyes.

The logical relationship between the choice of dye and the expected experimental outcome is crucial. The superior photostability and brightness of Alexa Fluor 647 often translate to a better signal-to-noise ratio and more reliable quantitative data, especially in demanding applications like single-molecule imaging or long-term live-cell imaging.

DyeSelectionLogic Start Experiment Type Demanding Demanding Applications (Single-molecule, Quantitative Imaging) Start->Demanding Standard Standard Applications (e.g., Western Blot, Flow Cytometry) Start->Standard AF647 Alexa Fluor 647 Demanding->AF647 Standard->AF647 PEG_Cy5 This compound Standard->PEG_Cy5 HighSNR Higher Signal-to-Noise Ratio Higher Photostability AF647->HighSNR CostEffective Potentially More Cost-Effective Improved Solubility PEG_Cy5->CostEffective

Decision logic for selecting between the two fluorescent dyes.

Experimental Protocols

The following are generalized protocols for labeling proteins with amine-reactive esters of this compound and Alexa Fluor 647. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

Protein Preparation (Applicable to Both Dyes)
  • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the dye and should be avoided.[8]

  • Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1]

  • If necessary, dialyze the protein against the labeling buffer to remove any interfering substances.[8]

Dye Preparation (Applicable to Both Dyes)
  • Immediately before use, dissolve the this compound NHS ester or Alexa Fluor 647 NHS ester in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution of 1-10 mg/mL.[1][8]

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.[1]

Labeling Reaction
  • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.[1]

  • Incubate the mixture for 1 hour at room temperature with gentle stirring, protected from light.[1][8]

Purification of the Labeled Protein
  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS).[1]

  • Apply the reaction mixture to the column and elute with the equilibration buffer.

  • Collect the fractions. The first colored fractions will contain the labeled protein, while the later colored fractions will contain the unconjugated dye.

  • Combine the fractions containing the labeled protein. The degree of labeling (DOL) can be determined by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the dye).

Conclusion

For most protein labeling applications, Alexa Fluor 647 is the superior choice over this compound, primarily due to its increased brightness, enhanced photostability, and reduced tendency for self-quenching.[1][2] These characteristics contribute to more robust and reliable experimental data, particularly in demanding applications such as single-molecule studies and quantitative imaging.[1]

While the PEGylated Cy5 derivative offers the advantage of increased aqueous solubility and may be a more cost-effective option, its potentially lower quantum yield and the inherent photostability issues of the Cy5 core are significant considerations.[4] The performance advantages of Alexa Fluor 647 often justify its selection for achieving high-quality, reproducible results. Researchers should carefully consider their specific experimental needs and the trade-offs between cost, solubility, and photophysical performance when choosing between these two dyes.

References

Navigating the Near-Infrared Landscape: A Guide to Alternatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of in vivo fluorescence imaging, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that profoundly influences experimental outcomes. While N-(m-PEG4)-N'-(PEG2-acid)-Cy5 has been a workhorse in the field, a new generation of fluorescent dyes offers significant advantages in brightness, photostability, and in vivo performance. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to empower informed decisions in probe design and imaging studies.

The NIR window (roughly 700-900 nm) provides a distinct advantage for in vivo imaging by minimizing tissue autofluorescence and enabling deeper photon penetration. This allows for the sensitive and specific tracking of biological molecules and processes within a living organism. Here, we compare the key physicochemical and in vivo properties of three leading alternatives to Cy5-based dyes: Alexa Fluor 750, IRDye 800CW, and VivoTag-S 750.

Quantitative Comparison of Fluorophore Properties

To facilitate a direct comparison, the following table summarizes the key quantitative data for the selected NIR fluorophores.

PropertyThis compound (for comparison)Alexa Fluor 750IRDye 800CWVivoTag-S 750
Excitation Max (nm) ~650~749-750[1][2]~774[3]~750[4]
Emission Max (nm) ~670~775-782[1][2]~789-802[3][5]~775[4]
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~250,000~240,000[1][6]~240,000-300,000[3]~240,000[4]
Quantum Yield (Φ) Variable, prone to quenching~0.12[2]~0.09-0.12[5]Similar to ICG (~0.08)[7]
In Vivo Half-Life Highly dependent on conjugateConjugate-dependent~35.7 min (IV injection)Conjugate-dependent (e.g., 84s for a specific peptide conjugate)[8]
Reported Signal-to-Background Ratio (SBR) Model-dependentModel-dependentHigh (e.g., 8 ± 2 in a tumor model at 24h)[9]Model-dependent

In-Depth Experimental Methodologies

Detailed and reproducible experimental protocols are paramount for successful in vivo imaging studies. Below are representative protocols for utilizing each of the alternative fluorophores.

Experimental Protocol: In Vivo Tumor Imaging with Alexa Fluor 750-Conjugated Antibody

This protocol outlines the key steps for assessing tumor targeting of an antibody labeled with Alexa Fluor 750 in a xenograft mouse model.

1. Animal Model and Preparation:

  • Animal: Athymic nude mice (nu/nu) are recommended to minimize light scattering by fur[10]. If using haired mice, the imaging area must be carefully depilated.

  • Tumor Induction: Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of the mouse. Allow tumors to reach a suitable size (e.g., 100-200 mm³) before imaging.

  • Diet: Switch mice to an alfalfa-free diet for at least one week prior to imaging to reduce gut autofluorescence in the 700 nm channel[11].

2. Probe Preparation and Injection:

  • Conjugation: Conjugate the antibody of interest with Alexa Fluor 750 NHS ester according to the manufacturer's protocol. Aim for a degree of labeling (DOL) of 1.5 to 3 fluorophores per antibody for optimal in vivo performance[10].

  • Dose: A typical starting dose is 1-2 nmol of the conjugated antibody per mouse, administered via intravenous (tail vein) injection in sterile PBS[12].

3. In Vivo Imaging:

  • Imaging System: Utilize an in vivo imaging system equipped with appropriate excitation (e.g., 740 nm) and emission (e.g., 790 nm) filters for Alexa Fluor 750[13].

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic to ensure it remains immobile during imaging.

  • Image Acquisition: Acquire images at multiple time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance of unbound probe[12]. Maintain consistent animal positioning for longitudinal studies.

4. Data Analysis:

  • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a contralateral background region to quantify the fluorescence signal.

  • Signal-to-Background Ratio (SBR): Calculate the SBR by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

Experimental Protocol: In Vivo Imaging with IRDye 800CW-Labeled Peptides

This protocol provides a framework for imaging with peptides labeled with IRDye 800CW.

1. Animal Model and Preparation:

  • Follow the same animal preparation guidelines as for the Alexa Fluor 750 protocol, including the use of nude mice and an alfalfa-free diet.

2. Probe Preparation and Injection:

  • Conjugation: Label the peptide with IRDye 800CW NHS ester. Due to the smaller size of peptides, purification by HPLC is often necessary to remove unconjugated dye[14].

  • Dose: Administer a molar equivalent of the IRDye 800CW-labeled peptide comparable to other imaging studies (e.g., 1-5 nmol per mouse) via intravenous injection[15]. A non-reactive carboxylate form of the dye can be used as a control to assess non-specific uptake[3].

3. In Vivo Imaging:

  • Imaging System: Use an imaging system with excitation and emission filters appropriate for IRDye 800CW (e.g., excitation ~770 nm, emission ~800 nm).

  • Image Acquisition: Perform imaging at various time points post-injection to monitor the biodistribution and target accumulation of the labeled peptide[16].

4. Data Analysis:

  • Quantify the fluorescence signal in the target tissue and background regions using ROI analysis to determine the SBR[16].

Experimental Protocol: In Vivo Imaging with VivoTag-S 750-Labeled Small Molecules

This protocol is a general guide for in vivo imaging using small molecules labeled with VivoTag-S 750.

1. Animal Model and Preparation:

  • Adhere to the animal preparation steps outlined in the previous protocols.

2. Probe Preparation and Injection:

  • Conjugation: Conjugate the small molecule to VivoTag-S 750 using the appropriate reactive chemistry (e.g., NHS ester for amines)[8].

  • Dose: The optimal dose will be dependent on the specific small molecule and its target. A typical starting point is 1-10 nmol per mouse, administered intravenously[17].

3. In Vivo Imaging:

  • Imaging System: An in vivo imaging system with filters for the 750 nm wavelength range is required (e.g., excitation ~750 nm, emission ~775 nm)[13][17].

  • Image Acquisition: Conduct a time-course imaging study to determine the optimal imaging window, as small molecules can have rapid pharmacokinetics[17].

4. Data Analysis:

  • Analyze the images by quantifying the fluorescence intensity in the regions of interest to assess the targeting efficiency and calculate the SBR.

Visualizing the Workflow and Biological Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams were generated using Graphviz.

G cluster_pre Pre-Imaging cluster_imaging Imaging cluster_post Post-Imaging Probe_Prep Probe Preparation (Conjugation & Purification) Injection Intravenous Injection Probe_Prep->Injection Animal_Prep Animal Preparation (Tumor Induction, Diet, Depilation) Animal_Prep->Injection Anesthesia Anesthesia Injection->Anesthesia Image_Acq Image Acquisition (Time-course) Anesthesia->Image_Acq Data_Analysis Data Analysis (ROI, SBR) Image_Acq->Data_Analysis Ex_Vivo Ex Vivo Validation (Organ Imaging, Histology) Data_Analysis->Ex_Vivo

Caption: A typical workflow for an in vivo fluorescence imaging experiment.

G Labeled Ligand Labeled Ligand Receptor Receptor Labeled Ligand->Receptor Binding Internalization Internalization Receptor->Internalization Endocytosis Downstream Signaling Downstream Signaling Internalization->Downstream Signaling

Caption: A simplified signaling pathway of receptor-ligand interaction.

Conclusion

The choice of a near-infrared fluorophore is a critical parameter for the success of in vivo imaging studies. While Cy5-based dyes have been widely used, alternatives such as Alexa Fluor 750, IRDye 800CW, and VivoTag-S 750 offer enhanced properties that can lead to improved sensitivity and data quality. This guide provides a comparative overview of their key characteristics and standardized protocols to aid researchers in selecting the optimal dye for their specific research needs. Careful consideration of the photophysical properties, in vivo stability, and the specifics of the experimental model will ultimately lead to more robust and reproducible in vivo imaging results.

References

A Comparative Analysis of the Photostability of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and Other Cyanine D5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is critical for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 against other common Cy5 derivatives and alternative fluorophores in the far-red spectrum. The photostability of a fluorophore, its resistance to irreversible light-induced degradation (photobleaching), is a crucial parameter for applications requiring prolonged or intense light exposure, such as super-resolution microscopy, single-molecule tracking, and time-lapse imaging.

The core of this compound is the well-characterized Cy5 fluorophore.[1] The addition of polyethylene (B3416737) glycol (PEG) chains primarily enhances its hydrophilicity, which can improve solubility in aqueous solutions and reduce non-specific binding to biomolecules.[2][3] While the local microenvironment created by the PEG chains can influence dye stability, the intrinsic susceptibility of the Cy5 core to photobleaching remains the dominant factor.[1]

Quantitative Photostability Comparison

Direct, publicly available quantitative data comparing the photostability of this compound to other Cy5 dyes is limited. However, by comparing the known photostability of the parent Cy5 dye with that of more robust alternatives, we can infer its relative performance. Cyanine (B1664457) dyes like Cy5 are prone to photobleaching, a process often mediated by reactive oxygen species (ROS) that are generated upon excitation.[4] Several alternatives have been developed to offer enhanced brightness and photostability.[4]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
This compound ~649 - 650[1]~667 - 691[1]~170,000 (for a similar PEGylated Cy5)[3]Not specifiedSimilar to Standard Cy5
Standard Cy5 ~649 - 651[2]~666 - 671[2]250,000[2]~0.2[2]Moderate
Alexa Fluor 647 ~650~668239,0000.33High[4]
iFluor® 647 Not specifiedNot specifiedNot specifiedNot specifiedHigh[4]
ATTO 647N ~644~669150,0000.65Very High[5]
ATTO 655 ~663~684125,0000.30Very High[5]

Note: The photophysical properties of dyes, including photostability, can be influenced by their local chemical environment, such as pH, solvent, and conjugation to biomolecules.[4] The data presented here are for comparative purposes and may vary under different experimental conditions. For critical applications, it is recommended to perform a direct comparison under the specific experimental conditions.

Experimental Protocols

To quantitatively assess and compare the photostability of this compound with other dyes, a standardized experimental protocol is essential. The following method describes how to measure the rate of photobleaching.

Objective:

To determine and compare the photobleaching rates of different fluorescent dyes under controlled illumination.

Materials:
  • This compound and other Cy5 dyes for comparison (e.g., Standard Cy5, Alexa Fluor 647).

  • Solutions of the fluorescent dyes at equal molar concentrations in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Fluorescence microscope with a stable laser source corresponding to the excitation maximum of the dyes (e.g., 633 nm or 647 nm).[2]

  • A sensitive detector (e.g., PMT or sCMOS camera).

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, but recommended for comparative analysis of its effect).[4]

Procedure:
  • Sample Preparation: Prepare a sample with the immobilized dye-labeled molecules on a glass coverslip. Alternatively, a solution of the dye can be used. Ensure the concentration is low enough to avoid self-quenching.[4]

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a laser for excitation (e.g., 633 nm or 647 nm).[4]

    • Set the laser power to a constant level that is relevant for the intended application. High excitation intensity will accelerate photobleaching.[4]

    • Select an appropriate emission filter to collect the fluorescence signal.[4]

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.[4]

    • Use a constant exposure time and frame rate throughout the experiment.[4]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures (or a region of interest in the solution) in each frame of the time-lapse series.[4]

    • Correct for background fluorescence by subtracting the mean intensity of a region without any dye.[6]

    • Normalize the fluorescence intensity at each time point to the initial intensity at time zero.[6]

    • Plot the normalized fluorescence intensity as a function of time.[4]

    • Fit the resulting decay curve to an exponential function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of fluorescent dyes.

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep_dye Prepare equimolar dye solutions prep_sample Immobilize dye on microscope slide prep_dye->prep_sample setup_microscope Configure fluorescence microscope prep_sample->setup_microscope Mount sample acquire_images Acquire time-lapse image series setup_microscope->acquire_images measure_intensity Measure fluorescence intensity over time acquire_images->measure_intensity normalize_data Normalize to initial intensity measure_intensity->normalize_data plot_decay Plot normalized intensity vs. time normalize_data->plot_decay calculate_half_life Calculate photobleaching half-life (t₁/₂) plot_decay->calculate_half_life compare_dyes Compare t₁/₂ values of different dyes calculate_half_life->compare_dyes

Caption: A flowchart outlining the key stages for assessing and comparing the photostability of fluorescent dyes.

Signaling Pathways and Logical Relationships

In the context of photobleaching, the key pathway involves the transition of the fluorophore to an excited triplet state, which then reacts with molecular oxygen to produce damaging reactive oxygen species (ROS). This process ultimately leads to the irreversible degradation of the dye.

G Primary Photobleaching Pathway of Cyanine Dyes Cy5_ground Cy5 (Ground State) Cy5_excited_singlet Cy5 (Excited Singlet State) Cy5_ground->Cy5_excited_singlet Excitation Light Cy5_excited_singlet->Cy5_ground Fluorescence Cy5_excited_triplet Cy5 (Excited Triplet State) Cy5_excited_singlet->Cy5_excited_triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Cy5_excited_triplet->ROS + O₂ Bleached_Cy5 Bleached Cy5 (Non-fluorescent) ROS->Bleached_Cy5 Chemical Reaction with Cy5

Caption: A simplified diagram illustrating the photobleaching mechanism of cyanine dyes like Cy5.

References

A Comparative Guide to the Validation of PEGylated Cyanine-5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In molecular biology and drug development, the precise tracking of biomolecules is essential. Fluorescent probes, such as those based on Cyanine-5 (Cy5), are critical tools for this purpose. The performance of these probes can be significantly enhanced by incorporating polyethylene (B3416737) glycol (PEG) linkers. This guide provides an objective comparison of a specific PEGylated conjugate, N-(m-PEG4)-N'-(PEG2-acid)-Cy5, against its non-PEGylated counterpart and other common alternatives, supported by experimental data and detailed validation protocols.

The inclusion of a PEG spacer in a fluorescent probe offers several advantages stemming from PEG's hydrophilicity, flexibility, and biocompatibility.[1] These properties help to overcome common challenges in fluorescence-based assays, such as poor solubility and non-specific binding of hydrophobic dyes.[1][2]

Performance Comparison: PEGylated vs. Non-PEGylated Cy5

The primary modification in this compound is the PEG linker, which is introduced to improve the molecule's hydrophilicity and biocompatibility.[3] While this modification enhances performance in biological applications, it can also influence spectroscopic properties.[3] Below is a comparison of key performance metrics.

Table 1: Comparison of Key Performance Metrics

FeatureThis compoundStandard Cy5-NHS EsterAlexa Fluor™ 647Justification
Excitation Max (nm) ~650 nm[3][4]~649 nm[3][4]~650 nm[4]All dyes are well-suited for the 633 nm or 647 nm laser lines.[4]
Emission Max (nm) ~667-691 nm[3][5]~662-671 nm[3]~668 nm[4]The PEGylated version may show a slight red-shift in emission.
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~107,000[3][5]~250,000[3]~270,000PEGylation may reduce the molar extinction coefficient, implying lower light absorption efficiency.[3]
Quantum Yield (Φ) ~0.07 (for similar PEG-Cy5)[3]~0.2[3]~0.33A lower quantum yield indicates that fewer absorbed photons are emitted as fluorescence.[3]
Photostability Good[4]Good[4]Excellent[4]Alexa Fluor dyes are known for their superior photostability.
Solubility (Aqueous) High[1][2]Low to ModerateHighThe PEG linker significantly increases water solubility, reducing aggregation.[1][3]
Non-Specific Binding Low[1][6]Moderate to HighLowThe hydrophilic PEG chain creates a hydration shell that masks the hydrophobic dye, reducing non-specific interactions.[1][7]

Note: Data for the specific this compound conjugate is limited in publicly available literature. Values are compiled from sources discussing identical or structurally similar PEGylated Cy5 derivatives.[3]

For applications where maximum brightness is paramount and solubility is not a major concern, the standard Cy5-NHS ester might be preferable due to its higher molar extinction coefficient.[3] However, for most biological applications in aqueous buffers, the benefits of reduced non-specific binding and improved solubility offered by the PEGylated Cy5 conjugate often outweigh the potential decrease in brightness.[1][3]

Experimental Validation Protocols

Accurate validation of a fluorescent conjugate is crucial for reliable experimental outcomes. The following are detailed protocols for key validation experiments.

Protocol 1: Antibody Conjugation and Purification

This protocol describes the covalent labeling of a primary antibody with an amine-reactive (NHS ester) form of the Cy5 conjugate.

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound, activated as an NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

  • Purification Resin: Sephadex G-25 or similar size-exclusion chromatography column

  • Storage Buffer: PBS with 0.1% Bovine Serum Albumin (BSA) and 0.02% sodium azide

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines like Tris or glycine, dialyze it against the Reaction Buffer.[4] Adjust the final concentration to 2-10 mg/mL.[4]

  • Dye Preparation: Just before use, dissolve the Cy5-PEG-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[4]

  • Labeling Reaction: While gently vortexing, add the dissolved dye to the antibody solution. A molar dye-to-protein ratio of 8:1 to 12:1 is a common starting point for IgG antibodies.[4]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Purification: Separate the labeled antibody from the free, unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the Storage Buffer.[4] The first colored fraction to elute will be the conjugated antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Protocol 2: Validation of Conjugate Activity via Flow Cytometry

This protocol assesses the specific binding and signal-to-noise ratio of the Cy5-PEG-conjugated antibody on a cell line known to express the target antigen.

Materials:

  • Target-positive and target-negative cell lines

  • Cy5-PEG-conjugated antibody (from Protocol 1)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

  • Fc Receptor Block (optional, but recommended)[4]

  • Viability Dye (e.g., DAPI, Propidium Iodide)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of both positive and negative cell lines at a concentration of 1 x 10⁷ cells/mL in ice-cold Staining Buffer.[4]

  • Fc Blocking (Optional): To prevent non-specific binding to Fc receptors, incubate cells with an Fc block reagent for 10-15 minutes at 4°C.[4][8]

  • Staining: Aliquot 100 µL of cell suspension (1 x 10⁶ cells) into FACS tubes. Add the optimal concentration of the Cy5-PEG-conjugated antibody (determined by titration) to the cells.[4]

  • Incubation: Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.[4]

  • Washing: Add 2-3 mL of ice-cold Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Decant the supernatant. Repeat the wash step twice.[4]

  • Resuspension and Analysis: Resuspend the cell pellet in 300-500 µL of Staining Buffer. Add a viability dye just before analysis to exclude dead cells.[4]

  • Data Acquisition: Acquire data on a flow cytometer equipped with a 633 nm or 647 nm laser.[4] Compare the fluorescence intensity of the target-positive cells to the target-negative cells to determine specificity and signal-to-noise.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

cluster_prep Preparation cluster_react Reaction cluster_purify Purification & QC Ab Antibody in Amine-Free Buffer Mix Combine Antibody & Dye (Molar Ratio 8:1 - 12:1) Ab->Mix Dye Dissolve Cy5-PEG NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr at RT (Protect from Light) Mix->Incubate SEC Size-Exclusion Chromatography (G-25) Incubate->SEC QC Measure Absorbance (A280 & A650) Calculate DOL SEC->QC Result Purified Cy5-PEG Antibody Conjugate QC->Result

Caption: Workflow for antibody conjugation with a Cy5-PEG-NHS ester.

Ligand Ligand-Cy5-PEG (e.g., EGF) Receptor Cell Surface Receptor (e.g., EGFR) Ligand->Receptor Binds to extracellular domain Binding Binding & Dimerization Receptor->Binding Phospho Autophosphorylation Binding->Phospho Adaptor Recruitment of Adaptor Proteins (Grb2, Sos) Phospho->Adaptor Ras Ras Activation (GDP -> GTP) Adaptor->Ras MAPK MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK Response Cellular Response (Proliferation, Survival) MAPK->Response

Caption: EGFR signaling pathway initiated by a PEG-Cy5 labeled ligand.

References

A Comparative Guide to the Quantum Yield of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that profoundly influences experimental outcomes. The quantum yield (Φ), a measure of the efficiency of converting absorbed light into emitted fluorescence, is a key performance metric. This guide provides a detailed comparison of the quantum yield of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 with other commonly used far-red fluorescent dyes. The inclusion of polyethylene (B3416737) glycol (PEG) linkers in this compound is designed to enhance hydrophilicity and reduce non-specific binding, which can be advantageous in biological applications.[1][2]

Quantitative Comparison of Quantum Yields

FeatureThis compoundStandard Cy5Alexa Fluor 647Atto 647NDyLight 650
Excitation Max (nm) ~650~649~650~647~652
Emission Max (nm) ~670~670~668~669~672
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) Not explicitly reported~250,000[5]~270,000[5]~150,000[5]~250,000[5]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated derivative)[3]~0.27[5]~0.33[5]~0.65[5]~0.12[5]
Photostability Not explicitly reportedModerate[5]High[5]Very High[5]High[5]

Note: The quantum yield of Cy5 conjugates can be significantly lower than that of the free dye, especially at high degrees of labeling, due to self-quenching.[4][6] In contrast, Alexa Fluor 647 conjugates tend to be brighter and exhibit less self-quenching at higher degrees of labeling.[6][7][8] The PEG linker in this compound enhances water solubility but may result in a lower quantum yield compared to the non-PEGylated Cy5.[3]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is typically determined using a comparative method, referencing a standard with a known quantum yield.[9]

1. Standard Selection:

  • Choose a reference standard with a known quantum yield and spectral properties similar to the dye under investigation. For Cy5 and its derivatives, a common standard is DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)).[7]

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent.

  • To minimize inner filter effects, the absorbance of these solutions at the excitation wavelength should be kept low, ideally below 0.1.[9][10]

3. Absorbance Measurement:

  • Record the UV-Vis absorbance spectrum for each solution.

  • Note the absorbance at the chosen excitation wavelength.

4. Fluorescence Spectra Acquisition:

  • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

  • The excitation wavelength should be the same for both the sample and the standard.

  • Ensure that the experimental conditions (e.g., cuvette, slit widths) are identical for all measurements.[9]

5. Calculation of Quantum Yield:

  • Integrate the area under the corrected fluorescence emission spectrum for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[4]

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Experimental Workflows

G stock Prepare Stock Solutions (Sample & Standard) dilutions Prepare Serial Dilutions (Absorbance < 0.1) stock->dilutions abs_spec Acquire Absorbance Spectra dilutions->abs_spec UV-Vis Spectrophotometer fluo_spec Acquire Fluorescence Spectra (Identical Settings) dilutions->fluo_spec Spectrofluorometer calculate Calculate Quantum Yield abs_spec->calculate integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->calculate G start This compound activate Activate Carboxylic Acid (e.g., with NHS/EDC) start->activate react React Activated Dye with Protein activate->react protein Protein with Primary Amines (e.g., Lysine residues) protein->react purify Purify Conjugate (e.g., Size Exclusion Chromatography) react->purify analyze Determine Degree of Labeling (DOL) (UV-Vis Spectroscopy) purify->analyze

References

A Researcher's Guide to Quality Control of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential quality control (QC) procedures for antibodies labeled with N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a hydrophilic, PEGylated cyanine (B1664457) dye. Maintaining stringent quality control is paramount for ensuring the reproducibility and reliability of experimental data in various applications, from immunoassays to cellular imaging.[1][2][] This guide outlines key QC parameters, provides detailed experimental protocols, and offers a framework for comparing the performance of this compound labeled antibodies against other fluorescently labeled antibody alternatives.

The inclusion of polyethylene (B3416737) glycol (PEG) linkers in fluorescent dyes like this compound is designed to enhance water solubility and biocompatibility, potentially reducing non-specific binding and aggregation.[4][5][6][7] However, a thorough QC process is necessary to confirm that these advantages do not come at the cost of antibody functionality.

Key Quality Control Parameters

A comprehensive quality control workflow for fluorescently labeled antibodies should assess three critical aspects:

  • Purity of the Conjugate: Ensuring the removal of unconjugated free dye is crucial to prevent high background signals and inaccurate quantification.[8]

  • Degree of Labeling (DOL): This parameter, representing the average number of dye molecules per antibody, significantly impacts fluorescence intensity and the biological activity of the conjugate.[1][9][10]

  • Functional Integrity of the Antibody: Verifying that the labeling process has not compromised the antibody's ability to bind its target antigen is essential for any application.[2][11][12]

The following diagram illustrates a typical workflow for the labeling, purification, and quality control of fluorescently labeled antibodies.

Antibody_Labeling_QC_Workflow cluster_0 Antibody Labeling & Purification cluster_1 Quality Control Assessment cluster_2 Final Product Start Start: Antibody Solution Prepare_Dye Prepare this compound Solution Labeling Labeling Reaction Start->Labeling Prepare_Dye->Labeling Purification Purification (e.g., Gel Filtration) Labeling->Purification Spectro Spectrophotometry (Purity & DOL) Purification->Spectro Immuno Immuno-reactivity Assay Spectro->Immuno Stability Stability Assessment Immuno->Stability Final_Product Qualified Labeled Antibody Stability->Final_Product

Caption: Experimental workflow for antibody labeling and quality control.

Data Presentation: A Comparative Framework

To objectively compare this compound labeled antibodies with alternatives, such as those labeled with conventional Cy5-NHS ester or other fluorophores, a structured presentation of QC data is essential. The following tables provide a template for summarizing key quantitative parameters.

Table 1: Spectroscopic Properties and Degree of Labeling

ParameterThis compound Labeled AntibodyAlternative Labeled Antibody (e.g., Cy5-NHS)
Excitation Maximum (λex) ~650 nm[4][6][7]~646-649 nm[5]
Emission Maximum (λem) ~667-691 nm[4][6][7]~662-671 nm[5]
Molar Extinction Coefficient (ε) of Dye ~170,000 cm⁻¹M⁻¹ (for a similar structure)[4]~250,000 cm⁻¹M⁻¹[5]
A280/Amax Ratio (Purity) Experimental ValueExperimental Value
Degree of Labeling (DOL) Experimental ValueExperimental Value

Table 2: Functional Performance Comparison

AssayParameterThis compound Labeled AntibodyAlternative Labeled Antibody
ELISA EC50 Experimental ValueExperimental Value
Maximal Signal Experimental ValueExperimental Value
Flow Cytometry Mean Fluorescence Intensity (MFI) Experimental ValueExperimental Value
Staining Index Experimental ValueExperimental Value
Stability % Aggregation after 4 weeks at 4°C Experimental ValueExperimental Value
% Loss of Fluorescence after Freeze-Thaw Experimental ValueExperimental Value

Experimental Protocols

Detailed and consistent methodologies are crucial for generating comparable data.

Protocol 1: Antibody Labeling with this compound

This protocol is adapted for a generic IgG antibody and should be optimized for specific antibodies.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound (pre-activated as an NHS ester)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[13] Buffers containing primary amines like Tris must be avoided.[13]

  • Prepare Dye Solution: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[1][4]

  • Labeling Reaction: Add a calculated molar excess of the dye solution to the antibody solution. A starting point of a 10-20 fold molar excess of dye to antibody is recommended, but this should be optimized.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1][8] Collect the first colored fraction, which contains the labeled antibody.[1]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is calculated spectrophotometrically using the Beer-Lambert law.[1]

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of Cy5, approximately 650 nm (Amax).[1][8][13]

  • Calculate DOL: Use the following equations to determine the DOL:

    • Concentration of Dye (M) = Amax / (ε_dye × path length)

      • ε_dye for Cy5 is approximately 250,000 M⁻¹cm⁻¹.[1][13]

    • Corrected A280 = A280 - (Amax × Correction Factor)

      • The correction factor for Cy5 at 280 nm is approximately 0.04-0.05.[1][13]

    • Concentration of Antibody (M) = Corrected A280 / (ε_protein × path length)

      • ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.[1]

    • DOL = Concentration of Dye / Concentration of Antibody [1]

An optimal DOL for most applications is typically between 2 and 10 to maximize fluorescence without causing self-quenching or loss of antibody function.[2][8][10]

Protocol 3: Immuno-reactivity Assessment by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to quantify the functional integrity of the labeled antibody.[2][14]

Procedure:

  • Antigen Coating: Coat a 96-well plate with the target antigen at an optimized concentration and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.[15]

  • Antibody Incubation: Add serial dilutions of the labeled antibody and an unlabeled control antibody to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • For the unlabeled control , use an appropriate enzyme-conjugated secondary antibody followed by a substrate to generate a signal.

    • For the Cy5-labeled antibody , a secondary antibody is not needed if the plate reader can directly measure fluorescence at the emission wavelength of Cy5.

  • Data Analysis: Plot the signal intensity versus antibody concentration and determine the half-maximal effective concentration (EC50) for both the labeled and unlabeled antibodies. A significant increase in the EC50 for the labeled antibody indicates a loss of immunoreactivity.[2]

The following diagram illustrates the logical relationship for comparing the immunoreactivity of labeled versus unlabeled antibodies.

Immuno_reactivity_Comparison cluster_0 Experimental Arms cluster_1 Assay & Analysis cluster_2 Interpretation Title Immuno-reactivity Comparison Unlabeled_Ab Unlabeled Antibody (Control) ELISA Perform ELISA Unlabeled_Ab->ELISA Labeled_Ab This compound Labeled Ab Labeled_Ab->ELISA EC50_Calc Calculate EC50 Values ELISA->EC50_Calc Compare_EC50 Compare EC50 Values (Labeled vs. Unlabeled) EC50_Calc->Compare_EC50 Conclusion Conclusion on Functional Integrity Compare_EC50->Conclusion

Caption: Logic diagram for comparing antibody immunoreactivity.

Comparison with Alternatives

When comparing this compound with other labeling reagents, consider the following:

  • Hydrophilicity: The PEG linker in this compound is intended to increase water solubility, which can be advantageous in aqueous biological buffers by preventing aggregation, a common issue with cyanine dyes.[5]

  • Brightness: The molar extinction coefficient of a PEGylated Cy5 derivative may be lower than that of a standard Cy5-NHS ester, which could result in lower intrinsic brightness.[5] However, reduced aggregation of the PEGylated version might lead to better performance in practice.

  • Non-specific Binding: The hydrophilic PEG chains may reduce non-specific binding of the labeled antibody to cells or other surfaces, leading to a better signal-to-noise ratio.

  • Stability: The stability of fluorescently-conjugated antibodies can be affected by time and temperature.[16] It is important to assess both the shelf-life stability and the stability under experimental conditions for any labeled antibody.[17][]

The choice between this compound and other alternatives will depend on the specific requirements of the application.[5] For applications sensitive to non-specific binding and aggregation in aqueous environments, the enhanced hydrophilicity of the PEGylated dye may be a significant advantage.[5]

The following diagram outlines the decision-making process for selecting a fluorescent label based on experimental needs.

Fluorophore_Selection_Logic Start Application Requirements High_Brightness Is maximal brightness critical? Start->High_Brightness Aqueous_Env Working in aqueous environment? High_Brightness->Aqueous_Env No Use_Standard_Cy5 Consider Standard Cy5-NHS (Higher ε) High_Brightness->Use_Standard_Cy5 Yes Non_Specific_Binding Is non-specific binding a concern? Aqueous_Env->Non_Specific_Binding Yes Perform_Comparison Perform side-by-side QC Aqueous_Env->Perform_Comparison No Use_PEG_Cy5 Consider this compound (Enhanced Solubility) Non_Specific_Binding->Use_PEG_Cy5 Yes Non_Specific_Binding->Perform_Comparison No Use_Standard_Cy5->Perform_Comparison Use_PEG_Cy5->Perform_Comparison

Caption: Decision tree for fluorescent label selection.

By implementing a rigorous quality control workflow and systematically comparing key performance indicators, researchers can ensure the selection of the most appropriate labeled antibody for their needs and generate high-quality, reproducible data.

References

A Spectroscopic Showdown: Comparing Cy5 Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical determinant of experimental success. In the realm of far-red fluorescence, Cyanine5 (Cy5) and its derivatives are mainstays for a diverse range of applications, from super-resolution microscopy to in vivo imaging. This guide provides an objective, data-driven comparison of the spectroscopic properties of key Cy5 derivatives to inform your selection process.

This comprehensive guide delves into the key performance characteristics of common Cy5 variants, including the standard Cy5, its water-soluble counterpart Sulfo-Cy5, and the longer-wavelength Cy5.5. By presenting quantitative data in a clear, comparative format, alongside detailed experimental protocols and illustrative diagrams, this guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Key Spectroscopic Properties: A Comparative Analysis

The core performance of a fluorophore is defined by its spectroscopic properties. The following table summarizes the key parameters for Cy5 and its common derivatives. These values can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules.

PropertyCy5Sulfo-Cy5Cy5.5
Excitation Maximum (λex) ~649 nm~646 - 649 nm[1]~675 nm
Emission Maximum (λem) ~666 nm~662 nm[1]~694 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~271,000 cm⁻¹M⁻¹[1]~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.27[2]~0.28[1]~0.2
Photostability GoodGood to ExcellentGood
Water Solubility LowHighModerate

Deeper Dive into Performance Metrics

Brightness , a crucial factor in many applications, is a product of the molar extinction coefficient and the quantum yield. While Cy5 and Sulfo-Cy5 exhibit comparable brightness, the choice between them often hinges on experimental conditions. The sulfonate groups of Sulfo-Cy5 impart excellent water solubility, simplifying conjugation reactions and reducing the tendency of the dye to aggregate in aqueous buffers—a common cause of fluorescence quenching.[1]

Photostability , the ability of a fluorophore to resist photodegradation upon excitation, is paramount for applications requiring long or intense illumination, such as single-molecule studies and time-lapse imaging. While both Cy5 and its derivatives are known for good photostability, modifications can further enhance this property. For instance, the direct conjugation of photostabilizing agents like cyclooctatetraene (B1213319) (COT) to Cy5 has been shown to dramatically increase its photostability without significantly altering its spectral characteristics.[3] Studies on Cy5.5 suggest that a lower net charge can correlate with higher photostability.[4]

Cy5.5 extends the spectral range further into the near-infrared (NIR) region. This is particularly advantageous for in vivo imaging applications, as longer wavelengths penetrate tissue more effectively and encounter less autofluorescence from biological samples.

Experimental Protocols for Spectroscopic Characterization

Accurate and reproducible characterization of fluorescent dyes is essential. The following are detailed methodologies for key spectroscopic measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Preparation of a Stock Solution: Accurately weigh a known amount of the dye and dissolve it in a suitable spectroscopic-grade solvent (e.g., DMSO for Cy5, water for Sulfo-Cy5) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Data Analysis: Plot the absorbance at λmax against the molar concentration. The slope of the resulting linear fit is the molar extinction coefficient (ε).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the test sample to a standard with a known quantum yield.

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the test dye (e.g., Cresyl Violet in methanol (B129727) for Cy5 derivatives).

  • Preparation of Solutions: Prepare a series of dilute solutions of both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for both the test sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (m_sample / m_std) * (η_sample / η_std)²

      where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Quantification of Photobleaching

Photobleaching is the irreversible photodegradation of a fluorophore. Its rate can be quantified to compare the photostability of different dyes.

  • Sample Preparation: Prepare a sample of the fluorescently labeled specimen (e.g., dye-conjugated antibodies immobilized on a glass slide).

  • Microscope Setup: Use a fluorescence microscope equipped with a laser line appropriate for exciting the dye and a sensitive camera.

  • Image Acquisition: Acquire a time-lapse series of images of the same field of view under continuous illumination. Maintain constant laser power and exposure time throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value. A longer lifetime indicates greater photostability.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in spectroscopic characterization and the decision-making process for dye selection, the following diagrams are provided.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions Measure_Abs Measure Absorbance Prep_Standard->Measure_Abs Prep_Sample Prepare Sample Solutions Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence Measure_Abs->Measure_Fluor Plot_Data Plot Intensity vs. Absorbance Measure_Fluor->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY Dye_Selection_Logic Start Application Requirement Aqueous Aqueous Environment? Start->Aqueous Use_SulfoCy5 Use Sulfo-Cy5 Aqueous->Use_SulfoCy5 Yes Use_Cy5 Consider Standard Cy5 Aqueous->Use_Cy5 No Imaging_Type Imaging Type? InVivo In Vivo Imaging? Imaging_Type->InVivo Long_Illumination Long/Intense Illumination? InVivo->Long_Illumination No Use_Cy5_5 Use Cy5.5 InVivo->Use_Cy5_5 Yes Consider_Photostable Consider Photostable Derivatives (e.g., Cy5-COT) Long_Illumination->Consider_Photostable Yes Use_SulfoCy5->Imaging_Type Use_Cy5->Imaging_Type

References

Performance of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Different Buffer Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of fluorescence-based assays. The performance of these probes can be significantly influenced by the experimental buffer conditions. This guide provides a comparative analysis of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a near-infrared (NIR) fluorescent dye, and its performance characteristics, with a focus on how buffer conditions can impact its utility. We also compare it to a common alternative, the non-PEGylated Cy5-NHS ester.

Executive Summary

Comparison of Key Performance Parameters

The following table summarizes the key spectroscopic and physicochemical properties of this compound and the alternative Cy5-NHS ester. It is important to note that the data for the PEGylated Cy5 is based on values reported for structurally similar compounds and may vary depending on the specific experimental conditions.

Spectroscopic PropertyThis compound / Similar PEGylated Cy5Cy5-NHS EsterKey Considerations for Buffer Performance
Excitation Maximum (λex) ~649 - 650 nm[1][2]~646 - 649 nm[1]Generally stable across a broad pH range (4-10).[3]
Emission Maximum (λem) ~667 - 691 nm[1][2]~662 - 671 nm[1]Minimal shifts expected in common biological buffers.
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹[1][4][5]~250,000 M⁻¹cm⁻¹[1][2]Higher value indicates greater light absorption.
Quantum Yield (Φ) ~0.07 (for a similar PEGylated derivative)[1]~0.2[1][2]Represents the efficiency of converting absorbed light into fluorescence. Can be lower in aqueous buffers compared to organic solvents.[6]
Solubility Enhanced aqueous solubility due to the hydrophilic PEG linker.[1][2][5][7] Soluble in water, DMSO, DMF.[5]Limited water solubility; soluble in organic solvents like DMSO and DMF.[1]PEGylation significantly reduces the risk of aggregation in aqueous buffers, a common issue with cyanine (B1664457) dyes.[1]
Reactivity The terminal carboxylic acid can react with primary amines in the presence of activators (e.g., EDC, HATU) to form a stable amide bond.[5]The NHS ester group reacts with primary amines to form stable amide bonds.[1]The choice of buffer is critical for labeling reactions. Amine-containing buffers (e.g., Tris) should be avoided when labeling primary amines.[4]
Photostability Generally good, but susceptible to photobleaching under high-intensity illumination.[8]Similar to other Cy5 derivatives.[9]Can be enhanced with antifade reagents in the imaging buffer.[8]

Performance in Different Buffer Conditions

While Cy5 dyes are known for their relative pH insensitivity in the 4-10 range, the composition of the buffer can still impact performance, particularly concerning solubility and non-specific interactions.[3]

  • Aqueous Buffers (e.g., PBS, HEPES, MES): The key advantage of this compound in these buffers is its enhanced water solubility due to the PEG linker.[1][2] This minimizes the formation of non-fluorescent aggregates, which can be a significant problem with non-PEGylated cyanine dyes, leading to more consistent and reliable fluorescence measurements.[1] However, studies on other cyanine dyes have shown that quantum yields can be lower in aqueous buffers like PBS and HEPES compared to organic solvents.[6]

  • Labeling Buffers: For covalent labeling of biomolecules, the buffer composition is critical. The terminal carboxylic acid of this compound requires activation (e.g., with EDC) to react with primary amines. This reaction is typically performed in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a slightly alkaline pH (e.g., 8.0-8.5) to ensure the target amines are deprotonated and reactive.[4] Buffers containing primary amines, such as Tris, will compete for the reaction and should be avoided.[4]

Experimental Protocols

The following are generalized protocols for the characterization and use of this compound.

Determining Absorbance and Fluorescence Spectra

Objective: To determine the excitation and emission maxima of the dye in a specific buffer.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., DMSO for stock solution)

  • Desired experimental buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the dye in a suitable solvent like DMSO.[2][4]

  • Working Solution Preparation: Dilute the stock solution in the desired experimental buffer to a final concentration that gives an absorbance maximum between 0.1 and 1.0 for absorbance measurement, and below 0.1 for fluorescence measurement to avoid inner filter effects.[2][4]

  • Absorbance Spectrum Measurement:

    • Use the experimental buffer as a blank to zero the spectrophotometer.[2]

    • Scan the absorbance of the working solution across a relevant wavelength range (e.g., 400-800 nm).[2]

    • The peak of the resulting spectrum is the absorbance maximum (λmax).

  • Fluorescence Emission Spectrum Measurement:

    • Set the spectrofluorometer's excitation wavelength to the determined λmax.[4]

    • Scan the emission spectrum across a higher wavelength range (e.g., 660-800 nm).

    • The peak of this spectrum is the emission maximum (λem).[4]

  • Fluorescence Excitation Spectrum Measurement:

    • Set the spectrofluorometer's emission wavelength to the determined λem.

    • Scan the excitation spectrum across a lower wavelength range (e.g., 550-660 nm).

    • The peak of this spectrum should correspond to the absorbance maximum.

Protein Labeling via Amide Bond Formation

Objective: To covalently label a protein with this compound.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or other activators

  • Anhydrous DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[4] Adjust the pH to 7.5-8.5.

  • Prepare the Dye Solution: Dissolve the this compound and activators (e.g., EDC and NHS) in anhydrous DMSO or DMF immediately before use.[4]

  • Labeling Reaction:

    • Add the dissolved dye and activators to the protein solution. The optimal molar ratio of dye to protein needs to be determined empirically, but a starting point is a 10-fold molar excess of the dye.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column.[4]

    • The labeled protein will elute first.

Visualizations

experimental_workflow Experimental Workflow for Dye Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Output stock Prepare Stock Solution (in DMSO) working Prepare Working Solution (in Buffer) stock->working abs Measure Absorbance Spectrum working->abs lambda_max Determine λmax (Absorbance) abs->lambda_max em Measure Emission Spectrum lambda_em Determine λem (Emission) em->lambda_em ex Measure Excitation Spectrum lambda_ex Determine λex (Excitation) ex->lambda_ex lambda_max->em Set Excitation λ lambda_em->ex Set Emission λ

Caption: Workflow for spectroscopic characterization of fluorescent dyes.

comparison_diagram Comparison: PEGylated vs. Non-PEGylated Cy5 cluster_peg This compound cluster_nonpeg Cy5-NHS Ester cluster_app Primary Application Environment peg_sol High Aqueous Solubility aqueous Aqueous Buffers (In Vitro / In Vivo) peg_sol->aqueous peg_agg Reduced Aggregation peg_agg->aqueous peg_nsb Lower Non-Specific Binding peg_nsb->aqueous peg_bright Potentially Lower Brightness (Φ, ε) peg_bright->aqueous nonpeg_sol Low Aqueous Solubility organic Organic Solvents / Controlled Conditions nonpeg_sol->organic nonpeg_agg Prone to Aggregation nonpeg_agg->organic nonpeg_nsb Higher Non-Specific Binding nonpeg_bright Higher Brightness (Φ, ε) nonpeg_bright->organic

References

A Head-to-Head Comparison of PEGylated vs. Non-PEGylated Cy5 Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based applications, the selection of an appropriate dye is paramount to achieving reliable and reproducible results. Cyanine 5 (Cy5) dyes, with their emission in the far-red spectrum, are a popular choice for minimizing background autofluorescence in biological imaging. A key consideration when selecting a Cy5 dye is the presence or absence of polyethylene (B3416737) glycol (PEG) chains, a modification known as PEGylation. This guide provides an objective, data-driven comparison of PEGylated and non-PEGylated Cy5 dyes to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

Key Performance Indicators: A Quantitative Comparison

The addition of PEG chains to the Cy5 core structure is primarily intended to enhance hydrophilicity and biocompatibility.[1] This modification can lead to improved performance in biological applications by reducing non-specific binding and aggregation.[1] However, it also influences the dye's intrinsic photophysical properties. The following table summarizes the key quantitative differences between a representative PEGylated Cy5 and a standard non-PEGylated Cy5 NHS ester. It is important to note that a direct side-by-side experimental comparison of these exact compounds under identical conditions is not always readily available; the data presented is a compilation from various sources.[1]

Spectroscopic PropertyPEGylated Cy5 DerivativeNon-PEGylated Cy5-NHS EsterReference(s)
Excitation Maximum (λex) ~649 - 650 nm~646 - 649 nm[1]
Emission Maximum (λem) ~667 - 691 nm~662 - 671 nm[1]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) ~0.07*~0.2[1]
Solubility Enhanced aqueous solubilitySoluble in organic solvents (e.g., DMSO, DMF), limited water solubility[1]

Value reported for a similar PEGylated Cy5 derivative.

Brightness , a critical parameter for fluorescent probes, is a function of both the molar extinction coefficient and the quantum yield. Based on the available data, non-PEGylated Cy5-NHS ester exhibits a significantly higher molar extinction coefficient and a higher quantum yield, suggesting greater intrinsic brightness.[1] However, the practical brightness in a biological experiment can be influenced by factors such as aggregation and non-specific binding, where PEGylated dyes often have an advantage.

Performance in Biological Applications

Non-Specific Binding

A primary advantage of PEGylation is the reduction of non-specific binding to cells and proteins.[1] The hydrophilic PEG chains create a steric barrier that can minimize unwanted interactions, leading to a higher signal-to-noise ratio in imaging experiments. While non-PEGylated Cy5 can exhibit non-specific binding, particularly to macrophages and other Fc receptor-bearing cells, this can be mitigated by using appropriate blocking reagents.[2][3]

Photostability

Photobleaching, the irreversible loss of fluorescence upon light exposure, is an inherent characteristic of fluorescent dyes. The fundamental susceptibility of the Cy5 core to photobleaching is not eliminated by PEGylation.[4] However, the local microenvironment can influence a dye's photostability. By reducing aggregation, PEGylation may indirectly contribute to improved practical photostability, as aggregated dyes can be more prone to quenching and photobleaching.[5]

Biodistribution and Pharmacokinetics

In in vivo applications, PEGylation can significantly alter the biodistribution and pharmacokinetics of dye-conjugated molecules. PEGylated dye-antibody complexes have shown prolonged circulation times and different elimination profiles compared to their non-PEGylated counterparts.[6] Specifically, PEGylation can lead to reduced accumulation in organs of the reticuloendothelial system, such as the liver.

Experimental Protocols

To facilitate a direct and objective comparison in a laboratory setting, the following are detailed protocols for determining key performance parameters of fluorescent dyes.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a dye absorbs light at a specific wavelength and can be determined using the Beer-Lambert law.[1]

Materials:

  • Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (e.g., DMSO for non-PEGylated Cy5, water or PBS for PEGylated Cy5)

Procedure:

  • Prepare a stock solution of the dye with a precisely known concentration in the appropriate solvent.

  • Create a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Plot absorbance versus concentration.

  • The molar extinction coefficient (ε) is the slope of the resulting line, calculated from the equation: ε = (Absorbance) / (concentration × path length).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process. It is typically measured relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • Standard fluorophore with a known quantum yield in a similar spectral range (e.g., Cresyl Violet)

  • Solvent for both the sample and standard

Procedure:

  • Prepare solutions of the test dye and the standard with low absorbance (typically < 0.1) at the excitation wavelength.

  • Measure the absorbance of both solutions at the excitation wavelength.

  • Record the fluorescence emission spectra of both the test dye and the standard, using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curves for both the sample (Isample) and the standard (Istd).

  • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

In Vitro Non-Specific Binding Assay

This protocol provides a method to compare the non-specific binding of PEGylated and non-PEGylated Cy5 dyes to cells in culture.

Materials:

  • Cell line of interest (e.g., a macrophage cell line known for non-specific uptake)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • PEGylated and non-PEGylated Cy5 dyes, conjugated to a non-targeting molecule (e.g., bovine serum albumin, BSA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate cells in a suitable format (e.g., chamber slides for microscopy or 96-well plates for flow cytometry) and allow them to adhere overnight.

  • Prepare solutions of the PEGylated and non-PEGylated Cy5-BSA conjugates at the same concentration in cell culture medium.

  • Incubate the cells with the dye conjugates for a defined period (e.g., 1 hour) at 37°C.

  • Wash the cells thoroughly with PBS to remove unbound dye.

  • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5, or analyze the cells by flow cytometry to quantify the mean fluorescence intensity.

  • Compare the fluorescence intensity between cells treated with the PEGylated and non-PEGylated dyes. Lower fluorescence intensity indicates lower non-specific binding.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

cluster_peg PEGylated Cy5 cluster_nonpeg Non-PEGylated Cy5 peg_dye PEGylated Cy5 peg_sol High Aqueous Solubility peg_dye->peg_sol hydrophilic PEG chains peg_nsb Low Non-Specific Binding peg_dye->peg_nsb steric hindrance peg_bright Lower Intrinsic Brightness (Lower ε and Φ) peg_dye->peg_bright structural modification peg_agg Reduced Aggregation peg_sol->peg_agg nonpeg_dye Non-PEGylated Cy5 nonpeg_sol Low Aqueous Solubility nonpeg_dye->nonpeg_sol hydrophobic core nonpeg_nsb Higher Non-Specific Binding nonpeg_dye->nonpeg_nsb nonpeg_bright Higher Intrinsic Brightness (Higher ε and Φ) nonpeg_dye->nonpeg_bright nonpeg_agg Prone to Aggregation nonpeg_sol->nonpeg_agg

Caption: Key property differences between PEGylated and non-PEGylated Cy5 dyes.

start Start: Select Dyes for Comparison prep Prepare Stock Solutions of Known Concentration start->prep abs_spec Measure Absorbance Spectra (Determine ε) prep->abs_spec fluor_spec Measure Fluorescence Spectra (Determine Φ) prep->fluor_spec photostability Photostability Assay prep->photostability nsb_assay Non-Specific Binding Assay prep->nsb_assay analyze Analyze and Compare Data abs_spec->analyze fluor_spec->analyze photostability->analyze nsb_assay->analyze

Caption: Generalized workflow for the comparative evaluation of fluorescent dyes.

Conclusion

The choice between a PEGylated and a non-PEGylated Cy5 dye is highly dependent on the specific application. For applications requiring high intrinsic brightness where solubility in organic solvents is acceptable and non-specific binding can be controlled, a non-PEGylated Cy5 may be suitable.[1] Conversely, for in vivo imaging or cell-based assays where aqueous solubility, reduced non-specific binding, and predictable biodistribution are critical, a PEGylated Cy5 dye is often the superior choice, despite its lower intrinsic brightness. By understanding the trade-offs and conducting appropriate validation experiments, researchers can select the optimal Cy5 derivative to ensure the success of their fluorescence-based studies.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

The primary goal for the disposal of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is to prevent its release into the environment, particularly waterways, and to ensure the safety of all personnel.[1] This involves proper segregation, labeling, and disposal of waste. Do not discharge this product into drains or sewers. [1] All disposal activities must comply with local, state, and federal regulations.

Chemical and Safety Data Summary

For clarity and easy reference, the following table summarizes key chemical and safety data for compounds structurally related to this compound.

PropertyValue/InformationSource
Chemical NameN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5BroadPharm[1]
CAS Number2107273-12-9BroadPharm[1]
Molecular FormulaC40H57ClN2O7BroadPharm[1]
Molecular Weight713.4 g/mol BroadPharm[1]
Hazard Statements (Related Compound)Harmful if swallowed. Very toxic to aquatic life with long lasting effects.DC Chemicals[1]
Precautionary Statements (Related Compound)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment.DC Chemicals[1]

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol provides a detailed methodology for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Safety goggles with side-shields are required to protect from potential splashes.[2]

  • Hand Protection: Use disposable nitrile gloves. It is recommended to use double gloves for added protection. Change gloves immediately if they become contaminated.[2]

  • Body Protection: A laboratory coat should be worn to protect skin and clothing.[2]

  • Respiratory Protection: Handle the compound in a well-ventilated area or a certified chemical fume hood, especially when dealing with the powdered form to prevent inhalation.[2]

Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe handling and disposal.

  • Solid Waste: Collect unused solid this compound and any grossly contaminated disposable items (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed, and chemical-resistant container designated for hazardous solid waste.[1][2]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[1]

  • Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated sharps container.[1]

Decontamination of Labware

Reusable labware (e.g., glassware) that has come into contact with the compound must be decontaminated.

  • Initial Rinse: Rinse the labware with a suitable solvent (such as ethanol (B145695) or isopropanol, if compatible with the material) to remove the fluorescent dye.

  • Collect Rinse Solvent: The rinse solvent must be collected and disposed of as hazardous liquid waste.[1]

  • Wash Labware: After the solvent rinse, wash the labware with soap and water.

Disposal of Waste Containers

Once waste containers are full, they must be handled and disposed of according to institutional and regulatory guidelines.

  • Securely Seal: Ensure all waste containers are securely sealed.

  • Proper Labeling: Label the containers clearly with the chemical name "this compound Waste" and appropriate hazard symbols.

  • Institutional Procedures: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] All waste must be disposed of in accordance with national and local regulations.[1]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Step 1 waste_generation Waste Generation ppe->waste_generation Step 2 solid_waste Solid Waste: - Unused Product - Contaminated Disposables waste_generation->solid_waste Segregate liquid_waste Liquid Waste: - Solutions containing the compound - Contaminated Solvents waste_generation->liquid_waste Segregate sharps_waste Sharps Waste: - Contaminated Needles - Contaminated Scalpels waste_generation->sharps_waste Segregate decontamination Decontaminate Reusable Labware waste_generation->decontamination For Reusables hazardous_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->hazardous_solid Step 3a hazardous_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->hazardous_liquid Step 3b sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container Step 3c decontamination->hazardous_liquid Collect Rinse disposal_pickup Arrange for Disposal via Institutional EHS hazardous_solid->disposal_pickup Step 4 hazardous_liquid->disposal_pickup Step 4 sharps_container->disposal_pickup Step 4

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(PEG2-acid)-Cy5. Adherence to these procedures is vital for ensuring personal safety, maintaining a secure laboratory environment, and ensuring the integrity of experimental results. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on safety data for similar chemical compounds and general laboratory best practices.

I. Personal Protective Equipment (PPE)

Protection Type Required Equipment Specifications and Rationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes of the chemical. Standard safety glasses are insufficient.[1][2]
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact. It is recommended to use double gloves for added protection. Gloves should be inspected before use and changed immediately if contaminated.[1][2]
Body Protection Laboratory coatA lab coat should be worn to protect skin and clothing from accidental spills.[1][2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodHandling the compound, particularly in powdered form, requires working in a certified chemical fume hood to prevent inhalation of dust particles.[2][3]

II. Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate risks.

A. Storage and Handling:

  • Storage: Store the compound in a tightly sealed container at -20°C, protected from light and moisture.[4][5][6][7]

  • Preparation: Allow the container to equilibrate to room temperature before opening to prevent condensation.[2] Prepare all necessary materials and equipment in advance to minimize movement and the potential for spills.[2]

  • Handling: Handle the compound with care to avoid creating dust. If the compound comes into contact with your skin, wash the affected area thoroughly with soap and water.[2]

B. Disposal Plan:

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Cyanine (B1664457) dyes may be classified as hazardous materials.[3]

  • Waste Segregation: All disposable materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.[2][3] Do not dispose of this waste in the regular trash or down the drain.[3]

  • Liquid Waste: Unused stock solutions and experimental residues containing the dye must be segregated as hazardous chemical waste.[3]

  • Solid Waste: Unused or expired powdered compound must be disposed of as hazardous chemical waste.[2]

  • Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of chemical waste.[2][8]

III. Experimental Protocols

General Protocol for Measuring Absorbance Spectrum:

The following is a generalized protocol for measuring the absorbance spectrum of this compound. This should be adapted based on specific instrumentation and experimental context.[9]

  • Materials and Equipment:

    • This compound

    • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

    • Spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of the compound in an appropriate solvent like DMSO.

    • Working Solution Preparation: From the stock solution, prepare a dilute working solution in the desired experimental buffer (e.g., PBS). The final concentration should result in an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[9]

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the wavelength range for the scan (a range of 400 nm to 800 nm is appropriate for Cy5 and its derivatives).[9]

    • Blank Measurement: Fill a quartz cuvette with the same solvent used for the working solution to serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.[9]

    • Sample Measurement: Empty the blanking cuvette and fill it with the this compound working solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum. The excitation maximum should be around 649 nm, and the emission maximum around 667 nm.[5][10]

IV. Visualizations

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs SmallSpill Is the spill small and contained? Spill->SmallSpill Evacuate Evacuate the area and notify EHS SmallSpill->Evacuate No Contain Contain the spill with absorbent material SmallSpill->Contain Yes Report Report the incident Evacuate->Report Cleanup Clean the area with appropriate decontaminant Contain->Cleanup Dispose Dispose of contaminated materials as hazardous waste Cleanup->Dispose Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.